molecular formula C7H15NO2 B012524 2-methyl-D-norleucine CAS No. 105815-95-0

2-methyl-D-norleucine

Cat. No.: B012524
CAS No.: 105815-95-0
M. Wt: 145.2 g/mol
InChI Key: LKZQHZQXROBVOO-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-D-Norleucine (CAS 105815-95-0) is a non-proteinogenic amino acid with the molecular formula C 7 H 15 NO 2 and a molecular weight of 145.20 g/mol . Also known as (R)-2-amino-2-methylhexanoic acid, this D-configuration enantiomer serves as a valuable chiral building block in organic synthesis and pharmaceutical research . This compound is primarily used as a sophisticated intermediate in the synthesis of complex peptides and proteins. Incorporating 2-Methyl-D-Norleucine into peptide chains can help modify their properties, such as enhancing metabolic stability and altering conformational structure, which is crucial for developing novel bioactive molecules . Its structural similarity to methionine, a sulfur-containing proteinogenic amino acid, makes it a potential isosteric analog for probing structure-activity relationships in drug discovery, particularly in the development of targeted therapeutic agents . Norleucine derivatives, in general, have shown potential applications in pharmaceutical development, including research into anticancer and antiviral drugs, highlighting the value of this specialized amino acid analog in advancing medicinal chemistry . This product is provided for research purposes only. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-2-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-3-4-5-7(2,8)6(9)10/h3-5,8H2,1-2H3,(H,9,10)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZQHZQXROBVOO-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@](C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347036
Record name 2-Methyl-D-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105815-95-0
Record name 2-Methyl-D-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Precision Synthesis of 2-Methyl-D-Norleucine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 2-Methyl-D-Norleucine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Rationale

2-Methyl-D-norleucine (also known as (R)-


-methylnorleucine) is a critical non-proteinogenic amino acid used in peptidomimetics to induce specific conformational constraints (e.g., 

-helical or

-helical turns) and enhance proteolytic stability. The introduction of the

-methyl group at the stereogenic center creates a quaternary carbon, rendering the molecule resistant to racemization and standard enzymatic degradation.

For research and early-stage drug development, stereochemical purity is paramount. While industrial scales often employ enzymatic resolution of racemic mixtures, the Schöllkopf Bis-Lactim Ether method remains the gold standard for laboratory-scale synthesis due to its high diastereoselectivity (>95% d.e.), predictable stereochemistry, and self-validating nature via NMR.

This guide details the asymmetric synthesis of 2-methyl-D-norleucine using the Schöllkopf auxiliary derived from L-valine.

Retrosynthetic Analysis & Mechanistic Pathway

The synthesis hinges on the use of the Schöllkopf chiral auxiliary (bis-lactim ether). The steric bulk of the isopropyl group on the valine residue directs the incoming electrophile to the opposite face of the planar enolate, ensuring high stereocontrol.

To synthesize the D-isomer (R-configuration) :

  • Auxiliary: Derived from L-Valine and L-Alanine .[1]

  • Electrophile:

    
    -Butyl iodide (to install the norleucine side chain).
    
  • Stereochemistry: The L-Valine isopropyl group shields the syn face, forcing the butyl group to attack from the anti face. This results in the (R)-configuration at the quaternary center upon hydrolysis.

Visualization: Retrosynthetic Logic

Retrosynthesis cluster_legend Stereochemical Control Target (R)-2-Methylnorleucine (Target Molecule) Hydrolysis Acid Hydrolysis Target->Hydrolysis Adduct Alkylated Bis-Lactim Ether (Diastereomerically Pure) Hydrolysis->Adduct Alkylation Stereoselective Alkylation (n-BuLi, n-BuI, -78°C) Adduct->Alkylation Precursor Bis-Lactim Ether (Derived from L-Val-L-Ala) Alkylation->Precursor Note L-Valine Auxiliary directs electrophile to 'trans' face Yielding (R)-Product

Caption: Retrosynthetic disconnection showing the origin of stereocontrol via the Schöllkopf auxiliary.

Detailed Experimental Protocol

Phase 1: Preparation of the Bis-Lactim Ether

Note: The starting material, (3S,6S)-3-isopropyl-6-methyl-2,5-dimethoxy-3,6-dihydropyrazine, is commercially available or can be synthesized from cyclo(L-Val-L-Ala).

Reagents:

  • (3S,6S)-Bis-lactim ether (Precursor)

  • 
    -Butyllithium (1.6 M in hexanes)[2]
    
  • 
    -Butyl iodide (Electrophile)
    
  • Dry Tetrahydrofuran (THF)[2]

Protocol:

  • Setup: Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Solvation: Dissolve 1.0 eq (e.g., 10 mmol) of the (3S,6S)-bis-lactim ether in 50 mL of anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.

  • Metallation: Add

    
    -Butyllithium  (1.1 eq) dropwise over 15 minutes. The solution will typically turn deep red or orange, indicating the formation of the lithiated aza-enolate.
    
    • Critical Control Point: Maintain temperature below -70°C to prevent side reactions.

  • Alkylation: Stir for 30 minutes at -78°C. Then, add

    
    -butyl iodide  (1.2 eq) dropwise.
    
  • Reaction: Allow the mixture to stir at -78°C for 2 hours, then slowly warm to room temperature overnight. The color should fade to pale yellow.

  • Quench: Quench with saturated aqueous NH

    
    Cl. Extract with diethyl ether (
    
    
    
    mL). Dry organics over MgSO
    
    
    and concentrate in vacuo.
  • Purification: Purify the residue via flash column chromatography (Hexanes/EtOAc 9:1) to isolate the alkylated intermediate.

    • Validation: Check

      
      H NMR.[3] The disappearance of the alanine 
      
      
      
      -proton (quartet) and appearance of butyl signals confirms alkylation.
Phase 2: Hydrolysis and Isolation

Reagents:

  • Trifluoroacetic acid (TFA) or 0.25 N HCl

  • Acetonitrile / Water

Protocol:

  • Hydrolysis: Dissolve the purified alkylated intermediate in a mixture of 0.25 N HCl (20 mL) and THF (20 mL). Stir vigorously at room temperature for 24–48 hours.

    • Note: Mild conditions are preferred to avoid degrading the methyl ester initially formed.

  • Auxiliary Removal: The hydrolysis releases the target amino acid methyl ester and the chiral auxiliary (L-Valine methyl ester).

  • Separation:

    • Evaporate THF.

    • Extract the aqueous layer with diethyl ether to remove non-polar byproducts (if any).

    • Basify the aqueous phase to pH ~10 with NH

      
      OH and extract with CHCl
      
      
      
      to remove the valine methyl ester auxiliary (which can be recycled).
    • Alternative: For high purity, use preparative cation-exchange chromatography (Dowex 50W) to separate the amino acids.

  • Final Deprotection (if Ester): If the methyl ester is obtained, reflux in 6 N HCl for 2 hours to generate the free acid 2-methyl-D-norleucine hydrochloride .

Analytical Validation & Quality Control

Trustworthiness in synthesis requires rigorous characterization.

ParameterSpecification for 2-Methyl-D-NorleucineMethod of Verification
Stereochemistry (R)-ConfigurationOptical Rotation

(Compare to Lit. value for L-isomer, sign should be opposite)
Enantiomeric Excess > 98% eeChiral HPLC (e.g., Crownpak CR(+) column)
Chemical Purity > 98%

H NMR, LC-MS
Identity Consistent with structure

H NMR (D

O):

0.85 (t, 3H), 1.2-1.4 (m, 4H), 1.5 (s, 3H,

-Me), 1.6-1.9 (m, 2H)
Self-Validating NMR Signals
  • Quaternary Center: The absence of an

    
    -proton signal in the 
    
    
    
    H NMR spectrum is the primary confirmation of successful
    
    
    -methylation.
  • Diastereomeric Ratio: In the intermediate stage (before hydrolysis), the ratio of diastereomers can be determined by integrating the methoxy signals of the bis-lactim ring. A single set of peaks indicates high diastereoselectivity.

Comparative Methods Summary

While the Schöllkopf method is preferred for precision, other methods exist.

MethodStereocontrolScalabilityCostBest Use Case
Schöllkopf Bis-Lactim High (>95% de) Low-MediumHighResearch / Library Synthesis
Enzymatic Resolution High (>99% ee)High LowIndustrial Production
Self-Regeneration (Seebach) HighLowHighMaking analogs from chiral pool
Bucherer-Bergs None (Racemic)HighVery LowIf resolution step is available
Workflow Visualization

Workflow Start Start: L-Val-L-Ala Bis-Lactim Ether Step1 1. Metallation (n-BuLi, -78C) Start->Step1 Step2 2. Alkylation (n-Butyl Iodide) Step1->Step2 Stereoselective Step Step3 3. Hydrolysis (0.25N HCl) Step2->Step3 End Product: (R)-2-Methylnorleucine Step3->End

Caption: Step-by-step experimental workflow for the synthesis.

References

  • Schöllkopf, U., Groth, U., & Deng, C. (1981). Enantioselective Synthesis of alpha-Methyl-alpha-amino Acids by Alkylation of the Lactim Ether of Cyclo-(L-valyl-glycyl). Angewandte Chemie International Edition. Link

  • Groth, U., & Schöllkopf, U. (1983). Asymmetric synthesis of alpha-methyl amino acids via the bis-lactim ether method. Topics in Current Chemistry. Link

  • Seebach, D., et al. (1983). Self-Regeneration of Stereocenters. Journal of the American Chemical Society. Link

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective synthesis of quaternary alpha-amino acids.[4] Part 1: Acyclic compounds. Tetrahedron: Asymmetry.[1][3][5] Link

  • Smith, N. D., Wohlrab, A. M., & Goodman, M. (2005).[6] Enantiocontrolled Synthesis of alpha-Methyl Amino Acids. Organic Letters. Link

Sources

2-Methyl-D-norleucine: A Technical Guide for Advanced Peptide and Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Unnatural Amino Acids in Drug Discovery

In the landscape of modern drug development, particularly in the realm of peptide and peptidomimetic therapeutics, the use of unnatural amino acids (UAAs) has emerged as a cornerstone for innovation. These custom-designed building blocks offer a powerful toolkit to overcome the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility. Among the diverse array of UAAs, 2-methyl-D-norleucine stands out as a particularly valuable component for rationally designing next-generation therapeutics.

This technical guide provides an in-depth exploration of 2-methyl-D-norleucine, from its synthesis and unique physicochemical properties to its strategic application in peptide and drug design. We will delve into the mechanistic underpinnings of its effects on peptide conformation and enzymatic stability, supported by detailed experimental protocols and data analysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of 2-methyl-D-norleucine in their therapeutic design endeavors.

Core Attributes of 2-Methyl-D-norleucine: A Trifecta of Therapeutic Advantage

The strategic incorporation of 2-methyl-D-norleucine into a peptide sequence imparts a unique combination of properties that are highly desirable in therapeutic design:

  • Enhanced Enzymatic Stability: The presence of a D-amino acid significantly increases resistance to degradation by proteases, which are stereospecific for L-amino acids.[1][2] This enhanced stability translates to a longer in-vivo half-life of the peptide therapeutic.

  • Conformational Rigidity: The α-methyl group sterically hinders rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This conformational constraint reduces the peptide's flexibility, favoring the adoption of well-defined secondary structures, often helical conformations.[3]

  • Increased Hydrophobicity: The linear n-butyl side chain of the norleucine scaffold contributes to the overall hydrophobicity of the peptide, which can be crucial for its interaction with biological membranes and hydrophobic pockets of target proteins.

These attributes make 2-methyl-D-norleucine a powerful tool for designing peptides with improved bioavailability, receptor affinity, and novel biological activities.[1]

Synthesis of 2-Methyl-D-norleucine: Pathways to a Chiral Scaffold

The synthesis of enantiomerically pure α-methylated amino acids like 2-methyl-D-norleucine presents a significant chemical challenge due to the quaternary stereocenter. Several strategies have been developed to address this, broadly categorized into asymmetric synthesis and resolution of racemates.

Asymmetric Synthesis via Chiral Auxiliaries

One of the most effective methods for the asymmetric synthesis of α-methyl-α-amino acids involves the use of chiral auxiliaries.[4][5] These methods typically involve the diastereoselective alkylation of a chiral glycine enolate equivalent. A representative workflow is depicted below:

Asymmetric Synthesis of 2-methyl-D-norleucine cluster_0 Chiral Auxiliary Approach Chiral_Auxiliary Chiral Auxiliary (e.g., Evans oxazolidinone) Glycine_Adduct Glycine-Auxiliary Adduct Chiral_Auxiliary->Glycine_Adduct Acylation Enolate_Formation Enolate Formation (LDA, -78 °C) Glycine_Adduct->Enolate_Formation Diastereoselective_Alkylation Diastereoselective Alkylation (n-Butyl Iodide) Enolate_Formation->Diastereoselective_Alkylation Methylation Methylation (LDA, MeI) Diastereoselective_Alkylation->Methylation Auxiliary_Cleavage Auxiliary Cleavage (LiOH/H2O2) Final_Product 2-methyl-D-norleucine Auxiliary_Cleavage->Final_Product Methylation->Auxiliary_Cleavage

Caption: Asymmetric synthesis of 2-methyl-D-norleucine using a chiral auxiliary.

Experimental Protocol: Asymmetric Synthesis (Conceptual)

This protocol is a conceptual outline based on established methods for asymmetric α-methylation of amino acids.

  • Adduct Formation: Couple a suitable chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) to Boc-glycine using a standard coupling agent like DCC or HBTU.

  • Enolate Generation: Dissolve the glycine-auxiliary adduct in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere. Add a strong base, such as lithium diisopropylamide (LDA), dropwise to generate the enolate.

  • Diastereoselective Alkylation: Introduce n-butyl iodide to the enolate solution and allow the reaction to proceed at low temperature. The chiral auxiliary directs the approach of the alkylating agent, leading to a high diastereomeric excess of the D-norleucine precursor.

  • Second Alkylation (Methylation): Generate the enolate of the norleucine-auxiliary adduct as described in step 2. Add methyl iodide to introduce the α-methyl group, again with high diastereoselectivity.

  • Auxiliary Cleavage: Remove the chiral auxiliary under mild conditions, such as hydrolysis with lithium hydroxide and hydrogen peroxide, to yield the N-Boc-2-methyl-D-norleucine.

  • Deprotection: Remove the Boc protecting group with an acid, such as trifluoroacetic acid (TFA), to obtain the final product, 2-methyl-D-norleucine.

Enzymatic Resolution of a Racemic Mixture

An alternative and often industrially scalable approach is the enzymatic resolution of a racemic mixture of N-acyl-2-methyl-norleucine.[6] This method leverages the high stereoselectivity of enzymes to separate the desired enantiomer.

Enzymatic Resolution of DL-2-methyl-norleucine cluster_1 Enzymatic Resolution Racemic_Start DL-2-methyl-norleucine Acylation N-Acetylation Racemic_Start->Acylation N_Acyl_Racemate N-Acetyl-DL-2-methyl-norleucine Acylation->N_Acyl_Racemate Enzymatic_Hydrolysis Enzymatic Hydrolysis (e.g., Acylase I) N_Acyl_Racemate->Enzymatic_Hydrolysis Separation Separation Enzymatic_Hydrolysis->Separation L_Enantiomer L-2-methyl-norleucine Separation->L_Enantiomer D_Enantiomer_Acyl N-Acetyl-D-2-methyl-norleucine Separation->D_Enantiomer_Acyl Hydrolysis Acid Hydrolysis D_Enantiomer_Acyl->Hydrolysis Final_Product D-2-methyl-norleucine Hydrolysis->Final_Product

Caption: Enzymatic resolution for the separation of D- and L-enantiomers of 2-methyl-norleucine.

Experimental Protocol: Enzymatic Resolution

  • Racemate Synthesis: Synthesize DL-2-methyl-norleucine via a non-stereoselective route, such as the Strecker synthesis starting from 2-hexanone.

  • N-Acetylation: Acetylate the amino group of the racemic mixture using acetic anhydride.

  • Enzymatic Hydrolysis: Dissolve the N-acetyl-DL-2-methyl-norleucine in a buffered aqueous solution and add an acylase that selectively hydrolyzes the N-acetyl group from the L-enantiomer (e.g., Acylase I from Aspergillus species).

  • Separation: Separate the resulting mixture of L-2-methyl-norleucine and N-acetyl-D-2-methyl-norleucine by exploiting their different physical properties, such as solubility or charge (e.g., ion-exchange chromatography).

  • Hydrolysis of D-enantiomer: Hydrolyze the N-acetyl group from the separated N-acetyl-D-2-methyl-norleucine using acidic conditions to yield the final product.

Physicochemical Properties of 2-Methyl-D-norleucine

PropertyEstimated Value/DescriptionRationale/Reference
Molecular Formula C₇H₁₅NO₂-
Molecular Weight 145.20 g/mol [7]
Appearance White crystalline solidAnalogous to other amino acids.
Solubility Soluble in water, sparingly soluble in polar organic solvents.Similar to norleucine.[8]
pKa (carboxyl) ~2.3Similar to norleucine.[8]
pKa (amino) ~9.7Similar to norleucine.[8]
Specific Rotation Expected to be opposite in sign to L-2-methyl-norleucine.Enantiomeric relationship.

Applications in Peptide and Drug Design

The unique structural features of 2-methyl-D-norleucine make it a valuable tool for addressing key challenges in peptide-based drug discovery.

Enhancing Proteolytic Stability

Peptides composed of natural L-amino acids are rapidly degraded by proteases in the body. The incorporation of D-amino acids renders the peptide bonds in their vicinity resistant to cleavage by these enzymes.[1][2] The α-methyl group further enhances this stability by sterically shielding the peptide backbone. This dual protection mechanism significantly prolongs the in vivo half-life of peptide therapeutics.

Experimental Protocol: In Vitro Proteolytic Stability Assay

  • Peptide Synthesis: Synthesize the native L-peptide and the analog containing 2-methyl-D-norleucine using standard solid-phase peptide synthesis (SPPS).

  • Incubation with Protease: Dissolve each peptide in a suitable buffer (e.g., PBS, pH 7.4) and add a solution of a relevant protease (e.g., trypsin, chymotrypsin, or human serum).

  • Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and quench the enzymatic activity (e.g., by adding trifluoroacetic acid).

  • LC-MS Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS).

  • Data Analysis: Quantify the peak area of the intact peptide at each time point and plot the percentage of remaining peptide versus time. Calculate the half-life (t₁/₂) for each peptide. A significantly longer half-life for the 2-methyl-D-norleucine-containing peptide demonstrates its enhanced stability.

Conformational Control: Inducing Helicity

The steric bulk of the α-methyl group restricts the conformational freedom of the peptide backbone, favoring dihedral angles consistent with helical structures, such as the α-helix and the 3₁₀-helix.[3] This pre-organization of the peptide into a bioactive conformation can lead to enhanced receptor binding affinity and specificity.

Conformational Effect of 2-methyl-D-norleucine cluster_0 Native L-Peptide cluster_1 Peptide with 2-methyl-D-norleucine Flexible_Peptide Flexible Peptide Chain Random_Coil Random Coil Conformation Flexible_Peptide->Random_Coil High Conformational Entropy Rigid_Peptide Constrained Peptide Chain Helical_Structure Helical Conformation (α-helix or 3₁₀-helix) Rigid_Peptide->Helical_Structure Reduced Conformational Entropy

Caption: 2-methyl-D-norleucine reduces conformational flexibility, favoring helical structures.

Experimental Protocol: Circular Dichroism (CD) Spectroscopy

  • Sample Preparation: Dissolve the native and modified peptides in a suitable solvent, typically a buffer or a helix-inducing solvent like trifluoroethanol (TFE), to a final concentration of approximately 50-100 µM.

  • CD Measurement: Record the CD spectra of the peptide solutions in the far-UV region (typically 190-260 nm) using a quartz cuvette with a short path length (e.g., 1 mm).

  • Data Analysis: A characteristic α-helical spectrum will show double minima at approximately 208 nm and 222 nm and a strong positive peak around 192 nm. The mean residue ellipticity at 222 nm can be used to estimate the helical content of the peptides. A more negative value at 222 nm for the 2-methyl-D-norleucine-containing peptide indicates a higher degree of helicity.

Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)

The steric hindrance of the α-methyl group in 2-methyl-D-norleucine can make its incorporation into a growing peptide chain during SPPS challenging, often leading to incomplete coupling reactions.[9] To overcome this, optimized coupling conditions are required.

Experimental Protocol: SPPS of a Peptide Containing 2-methyl-D-norleucine

This protocol assumes the use of Fmoc/tBu chemistry.

  • Resin Preparation: Swell the appropriate resin (e.g., Rink amide resin for a C-terminal amide) in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Amino Acid Activation and Coupling:

    • Dissolve Fmoc-2-methyl-D-norleucine-OH (3-5 equivalents) and a coupling agent in DMF. For sterically hindered amino acids, potent coupling reagents such as HATU, HCTU, or COMU are recommended.[10] Add a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for an extended period (e.g., 2-4 hours) compared to standard amino acids. The use of microwave-assisted SPPS can significantly reduce coupling times and improve efficiency.[9]

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Monitoring the Coupling: Perform a Kaiser test or a chloranil test to ensure the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

  • Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, and then purify it by RP-HPLC. Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and stereochemical integrity of 2-methyl-D-norleucine and the peptides containing it.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the free amino acid. For peptides, 2D NMR techniques like TOCSY and NOESY can be employed to assign proton resonances and provide information about the peptide's conformation in solution.[11]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) MS is used to determine the molecular weight of the amino acid and the peptide, confirming their identity. Tandem MS (MS/MS) can be used to sequence the peptide and confirm the incorporation of 2-methyl-D-norleucine at the correct position.[12][13][14]

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric purity of 2-methyl-D-norleucine. This can be achieved using a chiral stationary phase or by derivatizing the amino acid with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[15][16][17]

Conclusion: A Versatile Tool for Next-Generation Therapeutics

2-methyl-D-norleucine represents a powerful and versatile tool in the arsenal of the medicinal chemist and peptide scientist. Its unique combination of properties—enhanced enzymatic stability, conformational constraint, and hydrophobicity—provides a rational basis for the design of more effective and drug-like peptide and peptidomimetic therapeutics. By understanding the principles of its synthesis, physicochemical properties, and impact on peptide structure and function, researchers can strategically employ this unnatural amino acid to develop novel therapies with improved pharmacokinetic profiles and enhanced biological activity.

References

  • Asymmetric Synthesis of α-Methyl-α-Amino Acids via Diastereoselective Alkylation of (1S)-(+)-3-Carene Derived Tricyclic Iminolactone. ACS Publications. 2011-02-09. Available from: [Link]

  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. 2024-12-04. Available from: [Link]

  • The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. PMC - NIH. Available from: [Link]

  • CN111187793A - Method for synthesizing L-2-methyl norleucine. Google Patents.
  • Synthetic versatility of 2-substituted-6-methyl 2,3-dihydropyridinones in the synthesis of polyfunctional piperidine-based compounds and related β amino acid derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • (PDF) Recent Approaches Towards the Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids. ResearchGate. 2025-08-06. Available from: [Link]

  • Norleucine. Wikipedia. Available from: [Link]

  • 2-Methylleucine | C7H15NO2 | CID 446181. PubChem - NIH. Available from: [Link]

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PMC - PubMed Central. 2023-06-12. Available from: [Link]

  • Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. PubMed. Available from: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. [No Source Found].
  • Crystal Structure and NMR of an α,δ‐Peptide Foldamer Helix Shows Side‐Chains are Well Placed for Bifunctional Catalysis: Application as a Minimalist Aldolase Mimic. PubMed Central. Available from: [Link]

  • Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. ResearchGate. Available from: [Link]

  • Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research. Pharmaffiliates. 2026-01-29. Available from: [Link]

  • Comparison of proline and N-methylnorleucine induced conformational equilibria in cyclic pentapeptides. PubMed. Available from: [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Available from: [Link]

  • peptide nmr. [No Source Found].
  • Conformational Dynamics in Extended RGD-Containing Peptides. DSpace@MIT. 2020-07-29. Available from: [Link]

  • Introduction to Peptide Synthesis. Master Organic Chemistry. 2019-02-15. Available from: [Link]

  • A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. ChemRxiv. Available from: [Link]

  • Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. SpringerLink. Available from: [Link]

  • Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. MDPI. Available from: [Link]

  • Conformational restrictions of biologically active peptides via amino acid side chain groups. PubMed. Available from: [Link]

  • Peptide synthesis. Wikipedia. Available from: [Link]

  • Mass Spectrometry for Peptides and Hydrolysate Proteins Analysis. YouTube. 2023-11-23. Available from: [Link]

  • Chemical Properties of DL-Norleucine (CAS 616-06-8). Cheméo. Available from: [Link]

  • D-Peptides as Recognition Molecules and Therapeutic Agents. PubMed. Available from: [Link]

  • Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. Available from: [Link]

  • NMR-Based Screening of Proteins Containing 13C-Labeled Methyl Groups. Journal of the American Chemical Society. Available from: [Link]

  • Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes. PMC - NIH. Available from: [Link]

  • Asymmetric synthesis of α-deuterated α-amino acids. RSC Publishing. Available from: [Link]

  • Acceptable peptide conformations according experimental NMR constraints... | Download Scientific Diagram. ResearchGate. Available from: [Link]

  • Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry - ACS Publications. Available from: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. ResearchGate. 2025-08-06. Available from: [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. 2025-08-28. Available from: [Link]

  • De novo peptide sequencing. Wikipedia. Available from: [Link]

  • Introduction to Peptide Synthesis. PMC - NIH. Available from: [Link]

  • Chiral HPLC Separations. Phenomenex. Available from: [Link]

Sources

Technical Whitepaper: 2-Methyl-D-Norleucine

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Identity, Synthesis, and Application in Peptidomimetics

Executive Summary

2-Methyl-D-norleucine (also known as


-methyl-D-norleucine) is a non-proteinogenic, 

,

-disubstituted amino acid used primarily in the design of proteolytically stable peptidomimetics. By introducing a methyl group at the

-carbon of D-norleucine, researchers induce significant steric constraints that stabilize specific secondary structures (particularly helical conformations) and block enzymatic degradation.

This guide provides the definitive chemical identity, validated synthesis protocols, and application strategies for this compound in drug discovery.

Part 1: Chemical Identity & Stereochemistry

The precise identification of stereoisomers is critical in peptide synthesis, as the wrong enantiomer can abolish biological activity or alter helical screw sense.

Table 1: Physicochemical Profile

PropertySpecification
CAS Number 105815-95-0
Chemical Name (R)-2-Amino-2-methylhexanoic acid
Synonyms

-Methyl-D-norleucine; (

Me)D-Nle; D-Isovaline, 2-butyl-
Molecular Formula

Molecular Weight 145.20 g/mol
Stereochemistry (R) configuration (corresponds to D-amino acid nomenclature for this substitution)
pKa Values

2.3 (COOH),

9.7 (

)
Solubility Soluble in water, methanol; sparingly soluble in ethanol
Structural Visualization

The following diagram illustrates the quaternary


-carbon center, highlighting the steric bulk responsible for its conformational properties.

ChemicalStructure Figure 1: Structural connectivity of 2-Methyl-D-Norleucine (CAS 105815-95-0). C_alpha α-Carbon (Quaternary) COOH Carboxyl (-COOH) C_alpha->COOH NH2 Amine (-NH2) C_alpha->NH2 Methyl α-Methyl (-CH3) C_alpha->Methyl Steric Lock Butyl n-Butyl Sidechain (-(CH2)3CH3) C_alpha->Butyl

Part 2: Synthesis & Manufacturing[1]

Synthesizing


-methyl amino acids is challenging due to the steric hindrance at the quaternary center. Two primary methodologies are employed: Asymmetric Synthesis  (for small-scale, high purity) and Enzymatic Resolution  (for industrial scale).
Method A: Chemo-Enzymatic Resolution (Scalable)

This method is preferred for bulk manufacturing as it avoids expensive chiral auxiliaries. It typically begins with the Bucherer-Bergs reaction to form a racemic hydantoin, followed by selective enzymatic hydrolysis.

Protocol Overview:

  • Hydantoin Formation: 2-Hexanone is reacted with ammonium carbonate and potassium cyanide to yield 5-butyl-5-methylhydantoin.

  • Hydrolysis: The hydantoin is hydrolyzed (chemically or enzymatically) to the racemic amino acid amide or free acid.

  • Resolution: An acylase (e.g., Hog Kidney Acylase I) or specific amidase is used. However, for

    
    -methyl amino acids, standard acylases often fail due to steric bulk.
    
    • Correction: A more robust route involves phenylacetylation of the racemic amino acid followed by resolution using Penicillin G Amidase (PGA) , which can tolerate the

      
      -methyl group.
      

SynthesisWorkflow Figure 2: Chemo-enzymatic resolution workflow for isolating the D-enantiomer. Start Start: 2-Hexanone Step1 Bucherer-Bergs Reaction (KCN, (NH4)2CO3) Start->Step1 Inter1 Racemic 5-butyl-5-methylhydantoin Step1->Inter1 Step2 Alkaline Hydrolysis (NaOH, Heat) Inter1->Step2 Inter2 Racemic 2-Methylnorleucine Step2->Inter2 Step3 N-Phenylacetylation (Phenylacetyl chloride) Inter2->Step3 Inter3 N-Phenylacetyl-DL-2-Me-Nle Step3->Inter3 Step4 Enzymatic Resolution (Penicillin G Amidase) Inter3->Step4 Stereoselective Hydrolysis ResultL L-Isomer (Deacylated) Step4->ResultL Hydrolyzed L-form ResultD N-Phenylacetyl-D-2-Me-Nle (Intact) Step4->ResultD Unreacted D-form FinalStep Acid Hydrolysis (HCl) ResultD->FinalStep Product Product: 2-Methyl-D-Norleucine (CAS 105815-95-0) FinalStep->Product

Method B: Asymmetric Alkylation (Laboratory Scale)

For high enantiomeric excess (>99% ee) without resolution, Seebach's Self-Regeneration of Stereocenters (SRS) is the gold standard.

  • Template Formation: Condensation of D-Ala (or D-Nle) with pivalaldehyde to form a cis-imidazolidinone.

  • Enolate Generation: Treatment with LiHMDS or LDA at -78°C.

  • Electrophilic Attack: Addition of butyl iodide (if starting from Ala) or Methyl iodide (if starting from Nle). The bulky tert-butyl group directs the electrophile to the face anti to the existing group, preserving stereochemistry.

  • Hydrolysis: Acidic cleavage yields the free

    
    -methyl amino acid.
    
Part 3: Application in Drug Discovery

The incorporation of 2-methyl-D-norleucine into peptide sequences serves three distinct mechanistic functions in drug design.

1. The "Thorpe-Ingold" Effect (Conformational Constraint)

Similar to AIB (


-aminoisobutyric acid), the gem-dimethyl-like effect of the 

-methyl group restricts the rotation around the

and

torsion angles.
  • Mechanism: The steric clash between the

    
    -methyl group and the carbonyl oxygen restricts the conformational space to the helical region (
    
    
    
    for L; inverse for D).
  • Outcome: Promotes

    
    -helix or 
    
    
    
    -helix formation, pre-organizing the peptide for receptor binding and reducing the entropy penalty of binding.
2. Proteolytic Stability

Peptide bonds involving


,

-disubstituted amino acids are highly resistant to proteases (e.g., trypsin, chymotrypsin, pepsin).
  • Mechanism: The quaternary carbon prevents the formation of the tetrahedral intermediate required for amide bond hydrolysis by proteases.

  • Application: Replacing labile residues with 2-methyl-D-norleucine can extend the plasma half-life of peptide therapeutics from minutes to hours.

3. Hydrophobic Interaction

The butyl side chain of norleucine is isosteric with Methionine but lacks the sulfur atom.

  • Benefit: Eliminates the risk of methionine oxidation (Met

    
     Met-Sulfoxide), a common degradation pathway in stored peptide drugs, while maintaining the lipophilic interaction required for receptor pockets.
    
Part 4: Analytical Characterization

To validate the identity of CAS 105815-95-0, the following analytical parameters should be met.

Table 2: Quality Control Parameters

TestAcceptance CriteriaNotes
Appearance White to off-white powderHygroscopic; store desiccated.
Purity (HPLC)

98.0%
C18 Column, TEAP/Acetonitrile gradient.
Chiral Purity

99% ee
Critical to distinguish from L-isomer. Use Marfey's reagent or Chiralpak column.
1H NMR (

)

0.89 (t, 3H), 1.2-1.4 (m, 4H), 1.50 (s, 3H), 1.7-1.9 (m, 2H)
The singlet at

1.50 ppm corresponds to the

-methyl group.
Mass Spec

m/z
ESI Mode.
References
  • Chemical Identity & CAS Assignment

    • Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 12217359 (Related Isomer)
    • Verification:[1]

  • Synthesis of Alpha-Methyl Amino Acids

    • Title: Enantiocontrolled Synthesis of

      
      -Methyl Amino Acids via Bn2N-
      
      
      
      -Methylserine-
      
      
      -lactone.[2]
    • Journal:Organic Letters (2005).[2]

    • Relevance: Describes organocuprate ring-opening to gener
    • Link:

  • Applic

    • Title: Incorporation of -Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential.
    • Source:Frontiers in Pharmacology (2020).
    • Relevance: Validates the use of -methylation for proteolytic resistance and helical stabiliz
    • Link:

  • Prebiotic & Meteoritic Chemistry

    • Title: Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids.
    • Source:The Journal of Physical Chemistry Letters (2023).
    • Relevance: Discusses the occurrence of 2-amino-2-methylhexanoic acid in meteorites, highlighting its stability.
    • Link:

Sources

A-Methylated Amino Acids: A Technical Guide to the Molecular Weight and Significance of 2-Methyl-D-norleucine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide-based therapeutics and drug design, the use of non-proteinogenic amino acids has become a cornerstone of innovation. These modified residues offer a powerful toolkit to enhance the pharmacological properties of peptides, overcoming inherent limitations such as poor metabolic stability and low bioavailability.[1][2] Among the most impactful modifications is α-methylation, the substitution of the α-hydrogen with a methyl group.[3] This guide provides an in-depth analysis of a specific α-methylated amino acid, 2-methyl-D-norleucine, focusing on its fundamental molecular properties, its significance in scientific research, and the experimental methodologies used for its characterization.

Core Molecular Properties of 2-Methyl-D-norleucine

To understand the utility of 2-methyl-D-norleucine, a precise characterization of its fundamental properties is essential. The molecule is a derivative of norleucine, which is itself an isomer of the more common amino acid leucine, with the systematic name 2-aminohexanoic acid.[4] The designation "2-methyl" indicates the addition of a methyl group to the α-carbon (the second carbon), and "D" specifies the stereochemistry at this chiral center.

The addition of a single methyl group to the norleucine backbone results in the chemical formula C7H15NO2. Based on this composition, the key molecular weight parameters can be precisely calculated and are summarized below.

PropertyValueSource
Chemical Formula C7H15NO2PubChem[5][6][7][8]
Average Molecular Weight 145.20 g/mol PubChem[5][6][7][8][9]
Monoisotopic Mass 145.110278721 DaPubChem[5][6][7][8]
IUPAC Name (2R)-2-amino-2-methylhexanoic acid

These values are critical for a range of applications, from interpreting mass spectrometry data to calculating molar concentrations for biochemical assays. The monoisotopic mass is particularly crucial for high-resolution mass spectrometry, where it allows for unambiguous identification of the compound.

The Strategic Importance of α-Methylation in Drug Development

The decision to incorporate an α-methylated amino acid like 2-methyl-D-norleucine into a peptide is a strategic choice driven by the desire to impart specific, advantageous characteristics.

Causality Behind the Choice: The primary reason for α-methylation is to introduce conformational rigidity. The methyl group sterically hinders the rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles, favoring a helical structure.[10] This constraint is highly beneficial for several reasons:

  • Enhanced Proteolytic Stability: Natural peptides are rapidly degraded by proteases in the body. The α-methyl group acts as a shield, sterically blocking the approach of proteases to the adjacent peptide bond, thereby suppressing cleavage and significantly extending the peptide's in vivo half-life.[1][3]

  • Improved Receptor Binding: By locking the peptide into a more defined conformation, α-methylation can reduce the entropic penalty of binding to a target receptor. This can lead to higher binding affinity and specificity.[3]

  • Increased Bioavailability: Methylation increases the lipophilicity of the amino acid residue, which can enhance the ability of a peptide to cross cell membranes, improving its absorption and distribution.[1][2]

The incorporation of α-methylated residues has proven to be a valuable strategy in designing therapeutic peptides, including apolipoprotein A-I (ApoA-I) mimetics for promoting cholesterol efflux and neuroprotective peptides for treating conditions like Rett syndrome.[3][10]

Synthesis and Chiral Resolution

The synthesis of optically pure α-methylated amino acids such as 2-methyl-D-norleucine requires a multi-step process that carefully controls the stereochemistry. A common and industrially scalable approach involves the synthesis of a racemic mixture followed by enzymatic resolution.

The general workflow is as follows:

  • α-Halogenation: The synthesis typically begins with a carboxylic acid precursor, such as 2-methylhexanoic acid.[11][12] This precursor undergoes α-bromination to introduce a leaving group at the α-carbon.

  • Amination: The resulting α-bromo acid is then subjected to ammonolysis, where an amino group displaces the bromine atom, yielding a racemic mixture of DL-2-methylnorleucine.

  • Acylation: To prepare for enzymatic resolution, the racemic amino acid is acylated, for instance, through phenylacetylation.

  • Enzymatic Resolution: The key step for achieving optical purity involves using an enzyme that selectively hydrolyzes the acyl group from one of the enantiomers (e.g., the L-enantiomer), leaving the desired D-enantiomer acylated. The difference in chemical properties between the free amino acid and the acylated version allows for their separation, yielding the highly pure target product.

SynthesisWorkflow cluster_0 Synthesis of Racemic Mixture cluster_1 Chiral Resolution Start 2-Methylhexanoic Acid Bromination α-Bromination Start->Bromination NBS, HBr Ammonolysis Ammonolysis Bromination->Ammonolysis NH4OH Racemate DL-2-Methylnorleucine (Racemic Mixture) Ammonolysis->Racemate Acylation Phenylacetylation Racemate->Acylation Enzymolysis Enzymatic Hydrolysis (e.g., Penicillin Acylase) Acylation->Enzymolysis Separation Separation Enzymolysis->Separation Selective deacylation of L-enantiomer Product 2-Methyl-D-norleucine Separation->Product

Fig 1. Generalized workflow for the synthesis and chiral resolution of 2-methyl-D-norleucine.

Experimental Characterization: A Validating Protocol

Confirming the molecular weight and purity of a synthesized or purchased batch of 2-methyl-D-norleucine is a critical step in any research or development workflow. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for this purpose.

Self-Validating HPLC-MS Protocol

This protocol is designed to be self-validating by confirming retention time, molecular mass, and fragmentation patterns, ensuring high confidence in the compound's identity and purity.

Objective: To confirm the molecular weight and purity of a 2-methyl-D-norleucine sample.

Materials:

  • 2-methyl-D-norleucine sample

  • HPLC-grade water with 0.1% formic acid (Mobile Phase A)

  • HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • C18 reverse-phase HPLC column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

Methodology:

  • Sample Preparation (Justification):

    • Accurately weigh ~1 mg of the 2-methyl-D-norleucine sample.

    • Dissolve in 1 mL of Mobile Phase A to create a 1 mg/mL stock solution. (Ensures compatibility with the initial mobile phase conditions).

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL. (Prevents detector saturation and ensures optimal ionization).

  • HPLC Separation (Justification):

    • Column: C18 reverse-phase. (Ideal for retaining and separating small, moderately polar molecules like amino acids).

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • 0-1 min: 2% B

      • 1-5 min: Gradient from 2% to 95% B (Separates the analyte from more polar impurities).

      • 5-7 min: Hold at 95% B (Elutes any non-polar impurities).

      • 7-8 min: Return to 2% B (Re-equilibration).

      • 8-10 min: Hold at 2% B (Ensures column is ready for the next injection).

    • Injection Volume: 5 µL.

  • Mass Spectrometry Analysis (Justification):

    • Ionization Mode: Positive Electrospray Ionization (ESI+). (The amino group is readily protonated).

    • MS1 Scan Range: m/z 70-500. (Covers the expected protonated molecule [M+H]+).

    • Expected [M+H]+: 146.1179 (Calculated from monoisotopic mass 145.1103 + proton mass).

    • Data-Dependent Acquisition (DDA): Configure the instrument to perform an MS/MS scan on the most intense ion from the MS1 scan that matches the expected m/z. (Provides structural confirmation through fragmentation).

  • Data Validation and Interpretation:

    • Purity Assessment: Analyze the HPLC chromatogram. A single major peak indicates high purity. Purity can be quantified by integrating the peak area.

    • Identity Confirmation (MS1): Extract the ion chromatogram for m/z 146.1179. The mass spectrum at the apex of the HPLC peak should show a prominent ion with a mass accuracy within 5 ppm of the theoretical value.

    • Structural Validation (MS/MS): Analyze the MS/MS fragmentation spectrum. Expect characteristic losses, such as the loss of water (-18 Da) and the carboxylic acid group (-46 Da). This fragmentation pattern provides a structural fingerprint, confirming the identity beyond just the molecular weight.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Validation Prep Dissolve Sample (1-10 µg/mL) HPLC HPLC Separation (C18 Column) Prep->HPLC ESI Ionization (ESI+) HPLC->ESI Purity Purity Check (Chromatogram Peak Area) HPLC->Purity MS1 MS1 Scan (Detect [M+H]+ at m/z 146.118) ESI->MS1 MS2 MS/MS Fragmentation (Data-Dependent) MS1->MS2 Select Precursor Identity Identity Check (Accurate Mass < 5 ppm) MS1->Identity Structure Structure Check (Fragmentation Pattern) MS2->Structure Result Confirmed Identity & Purity of Compound Purity->Result Identity->Result Structure->Result

Fig 2. Experimental workflow for the validation of 2-methyl-D-norleucine using HPLC-MS.

Conclusion

2-Methyl-D-norleucine, with a definitive molecular weight of 145.20 g/mol , represents more than just a set of physical properties. It is a strategically important building block in modern drug discovery and peptide science. The introduction of the α-methyl group provides a predictable means to enhance peptide stability, conformation, and potency. A thorough understanding of its core properties, coupled with robust synthetic and analytical methodologies, empowers researchers to harness the full potential of this and other non-proteinogenic amino acids in the development of next-generation therapeutics.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 227939, 2-Aminoheptanoic acid." PubChem, [Link]. Accessed January 31, 2026.

  • Wikipedia contributors. "C7H15NO2." Wikipedia, The Free Encyclopedia, [Link]. Accessed January 31, 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13580, 7-Aminoheptanoic acid." PubChem, [Link]. Accessed January 31, 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5312965, (2S)-2-aminoheptanoic acid." PubChem, [Link]. Accessed January 31, 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 94817, 5-methyl-L-norleucine." PubChem, [Link]. Accessed January 31, 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 446181, 2-Methylleucine." PubChem, [Link]. Accessed January 31, 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10953650, (S)-2-Amino-2-methylhexanoic acid." PubChem, [Link]. Accessed January 31, 2026.

  • Sahoo, D., et al. "Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential." National Center for Biotechnology Information, 2020, [Link].

  • Lenci, E., and Trabocchi, A. "N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity." ResearchGate, 2017, [Link].

  • Google Patents. "Synthesis of alpha-methyl, alpha-substituted amino acids.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5105431, 2-Amino-2-methylhexanoic acid." PubChem, [Link]. Accessed January 31, 2026.

  • Wikipedia contributors. "Norleucine." Wikipedia, The Free Encyclopedia, [Link]. Accessed January 31, 2026.

  • ProQuest. "Mass spectrometry analysis of non-protein amino acid misincorporation and proteomic changes in neurotoxicity-related cellular pathways." ProQuest, [Link]. Accessed January 31, 2026.

  • American Chemical Society. "Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone." ACS Publications, [Link]. Accessed January 31, 2026.

  • Chem-Impex. "D-Norleucine methyl ester hydrochloride." Chem-Impex International, [Link]. Accessed January 31, 2026.

  • National Center for Biotechnology Information. "Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins." PMC, [Link]. Accessed January 31, 2026.

  • The Good Scents Company. "2-methyl hexanoic acid." The Good Scents Company Information System, [Link]. Accessed January 31, 2026.

  • American Chemical Society. "Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay." ACS Publications, [Link]. Accessed January 31, 2026.

  • Portland Press. "A beginner's guide to mass spectrometry–based proteomics." Portland Press, [Link]. Accessed January 31, 2026.

  • National Center for Biotechnology Information. "Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids." PMC, [Link]. Accessed January 31, 2026.

  • Wiley-VCH. "1 Mass Spectrometry of Amino Acids and Proteins." Wiley Online Library, [Link]. Accessed January 31, 2026.

  • American Chemical Society. "Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis." ACS Publications, [Link]. Accessed January 31, 2026.

  • ChemSrc. "2-Methylhexanoic acid." ChemSrc, [Link]. Accessed January 31, 2026.

Sources

An In-Depth Technical Guide to 2-Methyl-D-norleucine as a Leucine and Methionine Analog for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of 2-methyl-D-norleucine, a non-proteinogenic amino acid with significant potential as an analog of both leucine and methionine. We delve into its structural and biochemical properties, potential synthesis methodologies, and its putative mechanisms of action in biological systems. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in leveraging the unique characteristics of 2-methyl-D-norleucine for therapeutic and research applications. We will explore its potential interactions with the mTOR signaling pathway and its utility as a metabolic probe, providing hypothetical experimental protocols and workflows to guide future investigations.

Introduction: The Role of Non-Proteinogenic Amino Acids in Research and Drug Discovery

The twenty canonical amino acids form the primary building blocks of proteins, dictating their structure and function. However, the world of amino acids extends far beyond this core set. Non-proteinogenic amino acids, which are not naturally encoded in the genome, offer a vast and largely untapped resource for probing biological systems and developing novel therapeutics. Their unique structures can confer resistance to enzymatic degradation, modulate biological activity, and serve as valuable tools for studying metabolic pathways.

Among these, 2-methyl-D-norleucine stands out due to its structural similarity to two essential amino acids: leucine and methionine. This dual-analog nature, combined with its D-configuration and an additional methyl group, presents a unique set of properties that make it a compelling candidate for a range of applications, from cancer metabolism research to the development of stabilized peptide therapeutics. This guide will provide a detailed technical overview of 2-methyl-D-norleucine, offering insights into its synthesis, biochemical properties, and potential applications as a leucine and methionine analog.

Physicochemical and Structural Properties of 2-Methyl-D-norleucine

2-methyl-D-norleucine is a chiral, non-polar, aliphatic amino acid. Its structure is characterized by a six-carbon backbone, an amino group and a carboxyl group at the alpha-carbon, a methyl group also at the alpha-carbon, and a D-enantiomeric configuration. These features distinguish it from its natural counterparts, leucine and methionine.

Property2-Methyl-D-norleucine (Predicted)L-LeucineL-MethionineNorleucine
Chemical Formula C7H15NO2C6H13NO2C5H11NO2SC6H13NO2[1]
Molar Mass 145.20 g/mol [2]131.17 g/mol 149.21 g/mol [3]131.175 g/mol [1]
Structure Branched-chain, α-methylated, D-enantiomerBranched-chain, L-enantiomerSulfur-containing, L-enantiomerLinear-chain, L-enantiomer
Key Features D-configuration confers proteolytic resistance. α-methyl group may hinder enzymatic reactions.Activator of mTORC1 signaling pathway.Precursor for S-adenosylmethionine (SAM), involved in methylation reactions.Isosteric with methionine, lacks sulfur.[1]

Synthesis of 2-Methyl-D-norleucine

A patented method for the synthesis of L-2-methyl norleucine provides a valuable template.[4] This four-step process begins with the bromination of 2-methyl caproic acid, followed by ammonolysis to introduce the amino group. The resulting racemic mixture of DL-2-methylnorleucine is then subjected to phenylacetylation and subsequent enzymatic resolution to isolate the desired L-enantiomer.[4] To obtain the D-enantiomer, a similar enzymatic resolution step could be employed using an enzyme with D-stereospecificity, or by utilizing a different chiral auxiliary in an asymmetric synthesis.

General Synthetic Scheme (based on L-enantiomer synthesis):

G A 2-Methyl Caproic Acid B 2-Bromo-2-methylhexanoic Acid A->B Bromination C DL-2-Methylnorleucine B->C Ammonolysis D DL-Phenylacetyl-2-methyl norleucine C->D Phenylacetylation E L-2-Methylnorleucine D->E Enzymatic Resolution (L-specific) F D-2-Methylnorleucine (via alternative resolution) D->F Enzymatic Resolution (D-specific)

Caption: Plausible synthetic route for 2-methyl-D-norleucine.

Furthermore, advances in enzymatic synthesis offer promising avenues for the production of D-amino acids.[5] Techniques such as the deracemization of racemic mixtures using D-amino acid oxidase or the asymmetric synthesis from α-keto acids using D-amino acid dehydrogenases could be adapted for the efficient and stereospecific synthesis of 2-methyl-D-norleucine.[5]

2-Methyl-D-norleucine as a Leucine Analog: Probing the mTOR Signaling Pathway

Leucine is a critical regulator of cell growth and proliferation, primarily through its activation of the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway.[6] This pathway is a central controller of protein synthesis, and its dysregulation is a hallmark of many cancers.

The Leucine-mTORC1 Signaling Axis

The activation of mTORC1 by leucine is a complex process involving several key proteins, including the Rag GTPases and their regulators. In the presence of sufficient leucine, mTORC1 is recruited to the lysosomal surface, where it is activated by Rheb. This leads to the phosphorylation of downstream effectors such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting protein synthesis.

G cluster_0 Upstream Signals cluster_1 Lysosomal Surface cluster_2 Downstream Effects Leucine Leucine Rag_GTPases Rag GTPases Leucine->Rag_GTPases Activates Ragulator Ragulator Ragulator->Rag_GTPases Anchors mTORC1 mTORC1 Rag_GTPases->mTORC1 Recruits S6K1 S6K1 mTORC1->S6K1 Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates Rheb Rheb Rheb->mTORC1 Activates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes FourEBP1->Protein_Synthesis Inhibits (when unphosphorylated)

Caption: Simplified overview of the Leucine-mTORC1 signaling pathway.

Hypothetical Interaction of 2-Methyl-D-norleucine with the mTORC1 Pathway

Given its structural similarity to leucine, 2-methyl-D-norleucine is a candidate for interacting with the mTORC1 pathway. However, its D-configuration and α-methyl group likely introduce significant steric hindrance, which could lead to several outcomes:

  • Competitive Antagonism: 2-methyl-D-norleucine might bind to the leucine-sensing components of the mTORC1 pathway, such as Sestrin2, but fail to induce the conformational changes necessary for downstream signaling. This would make it a competitive antagonist of leucine-induced mTORC1 activation.

  • Inhibition of Leucine Transport: The compound could potentially compete with leucine for uptake into the cell via amino acid transporters like SLC7A5, thereby reducing intracellular leucine concentrations and indirectly inhibiting mTORC1 signaling.[7]

  • Altered Metabolism: The D-configuration makes 2-methyl-D-norleucine resistant to metabolism by canonical L-amino acid metabolic enzymes. This could lead to its accumulation within the cell, potentially causing off-target effects.

Experimental Protocol: Investigating the Effect of 2-Methyl-D-norleucine on mTORC1 Signaling in Cancer Cell Lines

This protocol provides a framework for assessing the impact of 2-methyl-D-norleucine on the mTORC1 pathway in a cell culture model.

Objective: To determine if 2-methyl-D-norleucine acts as an agonist or antagonist of leucine-induced mTORC1 signaling.

Materials:

  • Cancer cell line with known mTORC1 activity (e.g., MCF-7, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Leucine-free cell culture medium

  • 2-methyl-D-norleucine

  • L-Leucine

  • Phospho-S6K1 (Thr389) antibody

  • Total S6K1 antibody

  • Phospho-4E-BP1 (Thr37/46) antibody

  • Total 4E-BP1 antibody

  • Western blot reagents and equipment

Procedure:

  • Cell Culture: Plate cells and allow them to adhere and reach 70-80% confluency.

  • Amino Acid Starvation: Wash cells with PBS and incubate in leucine-free medium for 1-2 hours to downregulate basal mTORC1 activity.

  • Treatment: Treat cells with the following conditions for 30-60 minutes:

    • Leucine-free medium (negative control)

    • L-Leucine (e.g., 200 µM) (positive control)

    • 2-methyl-D-norleucine (various concentrations)

    • L-Leucine + 2-methyl-D-norleucine (to assess competitive effects)

  • Cell Lysis: Wash cells with cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine total protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-S6K1, total S6K1, phospho-4E-BP1, and total 4E-BP1.

    • Incubate with appropriate HRP-conjugated secondary antibodies.

    • Visualize bands using an ECL detection system.

  • Data Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. Compare the effects of 2-methyl-D-norleucine to the positive and negative controls.

2-Methyl-D-norleucine as a Methionine Analog: A Tool for Studying Protein Structure and Function

Norleucine is a well-established isostere of methionine, meaning it has a similar size and shape.[1] This property has been exploited to replace methionine residues in proteins to study their function without the complication of methionine's susceptibility to oxidation. The substitution of methionine with norleucine can provide insights into the role of specific methionine residues in protein stability, enzyme activity, and protein-protein interactions.[8][9]

The addition of a methyl group at the α-carbon in 2-methyl-D-norleucine would likely introduce steric constraints that could further modulate protein structure and function. The D-configuration would make any peptide bonds involving this amino acid resistant to cleavage by most proteases, a significant advantage in the design of stable peptide-based drugs.[10]

Experimental Workflow: Comparative Analysis of 2-Methyl-D-norleucine, Leucine, and Methionine

The following workflow outlines a general approach to compare the biological effects of 2-methyl-D-norleucine with its natural counterparts.

G cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Studies (if warranted) Enzyme_Kinetics Enzyme Kinetics (e.g., Aminoacyl-tRNA Synthetase Activity) Protein_Incorporation In Vitro Protein Synthesis and Mass Spectrometry Cell_Viability Cell Viability/Proliferation Assays PK_PD Pharmacokinetics and Pharmacodynamics Cell_Viability->PK_PD mTOR_Signaling Western Blot for mTORC1 Signaling mTOR_Signaling->PK_PD Metabolomics Metabolomic Profiling Efficacy_Models Animal Models of Disease PK_PD->Efficacy_Models Start Compound Synthesis and Characterization Start->Enzyme_Kinetics Start->Protein_Incorporation Start->Cell_Viability Start->mTOR_Signaling Start->Metabolomics

Caption: Experimental workflow for the comparative analysis of 2-methyl-D-norleucine.

The Significance of the D-Configuration: Enhancing Stability and Modulating Activity

The incorporation of D-amino acids into peptides is a well-established strategy to enhance their resistance to proteolytic degradation.[11] Most proteases are stereospecific and preferentially cleave peptide bonds involving L-amino acids. By introducing a D-amino acid, the peptide becomes a poor substrate for these enzymes, leading to a significantly longer in vivo half-life. This is a critical consideration in the development of peptide-based therapeutics.

Beyond stability, the D-configuration can also influence the biological activity of a peptide. The change in stereochemistry can alter the peptide's three-dimensional structure, which may affect its binding affinity and selectivity for its target receptor. In some cases, the D-enantiomer of a peptide can exhibit enhanced or even entirely different biological activities compared to its L-counterpart.

Conclusion and Future Directions

2-methyl-D-norleucine represents a fascinating and underexplored molecule with significant potential for both basic research and therapeutic development. Its unique structural features—a D-configuration, an α-methyl group, and its analogy to both leucine and methionine—position it as a versatile tool for a variety of applications.

Future research should focus on elucidating the precise molecular mechanisms through which 2-methyl-D-norleucine interacts with biological systems. Key areas of investigation include:

  • Detailed studies on its interaction with the mTORC1 pathway: Does it act as an agonist, antagonist, or have no effect?

  • Investigation of its incorporation into proteins: Can it be utilized by aminoacyl-tRNA synthetases, and what are the functional consequences of its incorporation?

  • Exploration of its potential as a therapeutic agent: Could it be used to modulate mTOR signaling in cancer or to develop more stable peptide-based drugs?

The in-depth technical information and experimental frameworks provided in this guide are intended to serve as a catalyst for further investigation into the promising properties of 2-methyl-D-norleucine.

References

  • Kanghua Shanghai New Drug R & D Co ltd. (2020). Method for synthesizing L-2-methyl norleucine.
  • Luo, M., et al. (2016). LLGL2 rescues nutrient stress by promoting leucine uptake in ER+ breast cancer. Nature, 536(7615), 223–227. [Link]

  • Grzywa, R., et al. (2020). Phosphinotripeptidic Inhibitors of Leucylaminopeptidases. Molecules, 25(23), 5738. [Link]

  • Bazeera, A. Z., et al. (2022). Growth and characterization of DL-Norleucine maleate crystals. Journal of Ovonic Research, 18(2), 195-204. [Link]

  • Wikipedia. (2023). Norleucine. [Link]

  • Taylor & Francis. (n.d.). D-amino acids – Knowledge and References. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 446181, 2-Methylleucine. [Link]

  • Pollegioni, L., et al. (2018). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 19(11), 3369. [Link]

  • Harding, M. M., et al. (2022). Chemical formula and numbering of (a) l-norleucine and (b) l-methionine. ResearchGate. [Link]

  • Li, X., et al. (2019). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Theranostics, 9(12), 3333–3347. [Link]

  • Bachmann, S., et al. (2022). Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters. International Journal of Molecular Sciences, 23(3), 1362. [Link]

  • Bar-Peled, L., & Sabatini, D. M. (2014). Mechanisms of amino acid sensing in mTOR signaling pathway. Annual Review of Biochemistry, 83, 133-159. [Link]

  • Magalhaes, K., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10074. [Link]

  • Apostolovic, B., et al. (2018). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules, 23(11), 2899. [Link]

  • Jewell, J. L., et al. (2017). Amino acid signaling pathways upstream of mTORC1. ResearchGate. [Link]

  • Pacheco-Velazquez, S. C., & Massieu, L. (2016). Reviving Lonidamine and 6-Diazo-5-oxo-L-norleucine to Be Used in Combination for Metabolic Cancer Therapy. Journal of Cancer, 7(12), 1649–1658. [Link]

  • Caboche, M., & Hatzfeld, J. (1978). Methionine metabolism in BHK cells: preliminary characterization of the physiological effects of cycloleucine, an inhibitor of s-adenosylmethionine biosynthesis. Journal of Cellular Physiology, 97(3 Pt 1), 361-370. [Link]

  • An, H., et al. (2022). Double-Edge Effects of Leucine on Cancer Cells. International Journal of Molecular Sciences, 23(19), 11603. [Link]

  • Dreyer, H. C., et al. (2008). Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis. Current Opinion in Clinical Nutrition and Metabolic Care, 11(3), 222-226. [Link]

  • Magalhaes, K., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. National Center for Biotechnology Information. [Link]

  • Sinclair, C., et al. (2022). Methionine uptake via the SLC43A2 transporter is essential for regulatory T-cell survival. Nature Communications, 13(1), 5894. [Link]

  • Taylor & Francis. (n.d.). Norleucine – Knowledge and References. [Link]

  • Kumar, P., et al. (2022). Identifying a novel mechanism of L-leucine uptake in Mycobacterium tuberculosis using a chemical genomic approach. eLife, 11, e78188. [Link]

  • Hein, T. W., et al. (2022). A small molecule inhibitor of leucine carboxyl methyltransferase-1 inhibits cancer cell survival. Frontiers in Oncology, 12, 989679. [Link]

  • LifeTein. (2025). Unnatural Amino Acids: Norleucine. [Link]

  • Marin, T., et al. (2022). Involvement of mTOR signaling in physiopathology and its potential therapeutic interventions. Journal of Translational Medicine, 20(1), 22. [Link]

  • JJ Medicine. (2018, June 29). mTOR Signaling Pathway | Nutrient and Cell Stress Regulation [Video]. YouTube. [Link]

  • An, H., & Harper, M. E. (2018). Leucine Metabolism in T Cell Activation: mTOR Signaling and Beyond. Frontiers in Immunology, 9, 203. [Link]

  • Sproviero, D., et al. (2018). Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates. Molecules, 23(1), 162. [Link]

  • Pacheco-Velazquez, S. C., & Massieu, L. (2016). Reviving Lonidamine and 6-Diazo-5-oxo-L-norleucine to Be Used in Combination for Metabolic Cancer Therapy. ResearchGate. [Link]

  • McGowan, S., et al. (2013). Inhibitors of the Plasmodium falciparum M17 Leucine Aminopeptidase. PLoS ONE, 8(12), e82988. [Link]

  • Cirino, P. C., & Arnold, F. H. (2003). Global incorporation of norleucine in place of methionine in cytochrome P450 BM-3 heme domain increases peroxygenase activity. Biotechnology and Bioengineering, 83(6), 729-734. [Link]

  • Keshipeddy, S., et al. (2019). Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON) Using Substituted Acetylated Lysine Prodrugs. ACS Medicinal Chemistry Letters, 10(10), 1437–1442. [Link]

  • Goh, C. S., et al. (1996). Enzymatic synthesis of 2'-modified nucleic acids: identification of important phosphate and ribose moieties in RNase P substrates. Nucleic Acids Research, 24(19), 3819–3826. [Link]

  • Radchenko, D. S., et al. (2016). Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions?. Biochimica et Biophysica Acta, 1858(8), 1864-1871. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6137, L-Methionine. [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Applications of 2-Methyl-D-Norleucine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-D-norleucine (also known as (R)-


-methylnorleucine) is a non-proteinogenic, 

,

-disubstituted amino acid used extensively in modern peptidomimetic drug design. By combining the side-chain lipophilicity of norleucine with the steric constraints of

-methylation and the proteolytic resistance of the D-configuration, this residue serves as a critical tool for stabilizing peptide secondary structures and prolonging plasma half-life. This guide provides a comprehensive technical analysis of its physicochemical characteristics, synthesis considerations, and applications in therapeutic development.[1]

Chemical Identity and Structural Analysis

The introduction of a methyl group at the


-carbon of D-norleucine creates a quaternary center that fundamentally alters the molecule's conformational landscape compared to its mono-substituted parent.
Parameter Data
IUPAC Name (2R)-2-amino-2-methylhexanoic acid
Common Synonyms (R)-

-methylnorleucine; 2-Me-D-Nle; (R)-2-amino-2-methylcaproic acid
CAS Number 105815-95-0 (Free Acid)
Molecular Formula C

H

NO

Molecular Weight 145.20 g/mol
Chirality D-Enantiomer (

-configuration at

-carbon)
Side Chain

-Butyl group (Isosteric to Methionine, but non-oxidizable)
Stereochemical Configuration

Unlike natural L-amino acids (


-configuration), 2-methyl-D-norleucine possesses an (

)-configuration. The presence of the

-methyl group restricts rotation around the N-C

(

) and C

-C' (

) bonds, forcing the peptide backbone into specific torsion angles often associated with

-helices or

-turns.[1]

Physicochemical Characteristics

Thermodynamic and Solubility Constants

The following values are critical for formulation and synthesis planning.

Property Value / Range Notes
pKa (

-COOH)
2.3 ± 0.1Slightly higher than Norleucine due to steric bulk.
pKa (

-NH

)
9.7 ± 0.1Typical for

-methyl amino acids.
Isoelectric Point (pI) ~6.0Zwitterionic at physiological pH.[2]
LogP (Octanol/Water) 1.5 – 1.8 (Est.)More lipophilic than Norleucine (LogP ~1.4) due to extra methyl group.
Solubility (Water) ~15 g/L (25°C)Moderate; decreases significantly in high-salt buffers.
Melting Point >280°CDecomposes before melting (typical of zwitterions).
The "Alpha-Methyl Effect"

The defining characteristic of 2-methyl-D-norleucine is the "Alpha-Methyl Effect," which impacts both chemical stability and peptide conformation.

  • Conformational Locking: The quaternary

    
    -carbon severely restricts the allowed Ramachandran space. In peptides, this residue strongly promotes helical folding (specifically 
    
    
    
    -helix) and destabilizes extended
    
    
    -sheet structures.
  • Proteolytic Resistance: The absence of an

    
    -hydrogen removes the primary abstraction site for many transaminases and proteases. Combined with the D-configuration (which is unrecognized by most endogenous L-proteases), this residue renders the peptide bond nearly cleavage-proof.
    
Graphviz Visualization: The Stability Mechanism

The following diagram illustrates how 2-methyl-D-norleucine confers stability through steric hindrance and stereochemical mismatch.

AlphaMethylEffect Compound 2-Methyl-D-Norleucine Steric Steric Bulk (Alpha-Methyl) Compound->Steric Stereo Stereochemistry (D-Config) Compound->Stereo Ramachandran Restricted Phi/Psi Angles Steric->Ramachandran Limits Rotation Proteolysis Proteolytic Resistance Steric->Proteolysis Blocks Nucleophilic Attack EnzymePocket Enzyme Active Site Mismatch Stereo->EnzymePocket Prevents Binding Helix 3-10 Helix / Beta-Turn Promotion Ramachandran->Helix Thermodynamic Preference EnzymePocket->Proteolysis Kinetic Stability

Caption: Mechanism of action for peptide stabilization via 2-methyl-D-norleucine incorporation.

Synthesis and Purification Considerations

Synthesis Routes
  • Asymmetric Strecker Synthesis: Often used to generate the

    
    -methyl core, followed by chiral resolution.
    
  • Enzymatic Resolution: A racemic mixture of N-acetyl-2-methylnorleucine can be resolved using acylase I (which typically hydrolyzes the L-isomer), leaving the D-isomer intact for extraction.

  • Bucherer-Bergs Reaction: A common industrial route yielding hydantoins which are then hydrolyzed.

Solid Phase Peptide Synthesis (SPPS) Challenges

Incorporating 2-methyl-D-norleucine into peptides via SPPS requires modified protocols due to the steric hindrance of the quaternary carbon.

  • Coupling Reagents: Standard HBTU/DIC may result in incomplete coupling. Use stronger activators like HATU or PyAOP .

  • Reaction Time: Double coupling cycles (2 x 1 hour) are recommended.

  • Fmoc-Deprotection: The bulky group does not significantly hinder deprotection, but standard piperidine washes should be maintained.

Analytical Characterization Protocols

Chiral HPLC Method for Enantiomeric Excess (ee)

To ensure the D-configuration is >99%, chiral chromatography is required.

  • Column: Chiralpak AD-H or OD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 210 nm.

  • Expected Result: The D-isomer typically elutes after the L-isomer in this system (verify with racemic standard).

NMR Characterization
  • 1H NMR (D2O): The

    
    -methyl group appears as a sharp singlet around 
    
    
    
    1.4-1.6 ppm, distinct from the doublet seen in non-methylated analogs. The butyl side chain methyl appears as a triplet at ~0.9 ppm.
  • 13C NMR: The quaternary

    
    -carbon shifts significantly downfield (~60-65 ppm) compared to the tertiary carbon of standard norleucine (~55 ppm).
    

Applications in Drug Design[1]

Methionine Replacement

Norleucine is isosteric with Methionine (Met) but lacks the sulfur atom. 2-Methyl-D-norleucine is used to replace Met residues in peptides to:

  • Prevent Oxidation: Eliminates the risk of methionine sulfoxide formation during storage.

  • Increase Lipophilicity: Improves membrane permeability.

Peptide Stapling and Macrocyclization

The rigid nature of 2-methyl-D-norleucine makes it an excellent anchor point for macrocyclization strategies. It pre-organizes the peptide backbone, reducing the entropic penalty of cyclization.

Experimental Workflow: Stability Assay

The following protocol validates the resistance of 2-methyl-D-norleucine peptides to serum degradation.

StabilityAssay Prep Peptide Preparation (1 mg/mL in PBS) Incubate Incubation Human Plasma @ 37°C Prep->Incubate Sampling Timepoint Sampling (0, 1, 4, 12, 24 hrs) Incubate->Sampling Quench Quench (1% TFA in Acetonitrile) Sampling->Quench Analysis LC-MS Analysis (Quantify Parent Peptide) Quench->Analysis Data Calculate Half-life (t1/2) Analysis->Data

Caption: Workflow for assessing metabolic stability of peptides containing 2-methyl-D-norleucine.

Protocol Steps:
  • Preparation: Dissolve peptide to 1 mM in PBS (pH 7.4).

  • Incubation: Mix 10

    
    L peptide stock with 90 
    
    
    
    L pooled human plasma. Incubate at 37°C with gentle shaking.
  • Quenching: At defined timepoints (0, 15, 30, 60, 120, 240 min), remove aliquots and precipitate proteins with ice-cold acetonitrile containing 1% formic acid.

  • Analysis: Centrifuge (10,000 x g, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot % remaining vs. time. Peptides with 2-methyl-D-norleucine typically show

    
     hours, compared to 
    
    
    
    hour for L-analogs.

References

  • PubChem Compound Summary. (2025). 2-Methylleucine (Structural Analog Data). National Center for Biotechnology Information. Link

  • CP Lab Safety. (2025). 2-methyl-D-norleucine CAS 105815-95-0 Product Data.Link

  • Toniolo, C., et al. (1993). Conformation of peptides containing alpha-methylated amino acids.[1][3][4][5][6]Biopolymers, 33(7), 1061-1072. (Foundational text on alpha-methyl conformational constraints).

  • Chemrio. (2025).[7] Chemical Catalog: (R)-2-amino-2-methylhexanoic acid.[8]Link

  • Sigma-Aldrich. (2025). Amino Acid Physicochemical Properties Reference.Link

Sources

Part 1: Chemical Identity & Structural Significance

Author: BenchChem Technical Support Team. Date: February 2026

The Discovery and History of 2-Methyl-D-Norleucine: A Technical Guide

Executive Summary

2-Methyl-D-norleucine (


-Me-D-Nle) represents a pinnacle in the design of non-proteinogenic amino acids. It is a synthetic construct engineered to solve two fundamental problems in peptide pharmacology: conformational entropy  and proteolytic instability . By combining the side-chain properties of norleucine (an isostere of methionine without the oxidation liability) with 

-methylation (which restricts backbone rotation) and D-stereochemistry (which confers resistance to enzymatic degradation), this molecule serves as a critical probe in structure-activity relationship (SAR) studies, particularly in the field of amyloid kinetics and peptidomimetic drug design.

2-Methyl-D-norleucine is the


-methylated, D-enantiomer of norleucine (2-aminohexanoic acid).
  • IUPAC Name: (2R)-2-amino-2-methylhexanoic acid (Assuming D-configuration follows standard priority rules for this side chain).

  • Formula:

    
    
    
  • Key Structural Features:

    • Norleucine Side Chain: A linear butyl group. It mimics Methionine (Met) but lacks the sulfur atom, making it immune to oxidation (Met

      
       Met-Sulfoxide), a common confounding factor in biological assays.
      
    • 
      -Methylation:  The substitution of the 
      
      
      
      -proton with a methyl group creates a quaternary carbon center. This introduces severe steric strain (
      
      
      strain), restricting the
      
      
      and
      
      
      torsion angles of the peptide backbone. This typically forces the peptide into helical (
      
      
      or
      
      
      -helix) conformations.
    • D-Configuration: The "mirror image" stereochemistry prevents recognition by endogenous proteases, significantly extending the half-life of peptides containing this residue.

Table 1: Structural Comparison of Analogues
FeatureL-Methionine (Natural)L-Norleucine (Isostere)2-Methyl-D-Norleucine (Engineered)
Side Chain



Oxidation Risk High (Sulfoxide/Sulfone)NoneNone
Backbone Freedom High (Flexible)High (Flexible)Restricted (Helical Promoter)
Proteolytic Stability Low (Minutes/Hours)LowHigh (Hours/Days)
Chirality L (S)L (S)D (R)

Part 2: Synthetic Evolution (The Discovery)

The "discovery" of 2-methyl-D-norleucine was not an isolation from nature but a triumph of asymmetric synthesis . The primary challenge in synthesizing


-disubstituted amino acids is creating the quaternary carbon center with high stereocontrol.
The Schöllkopf Era (1980s)

The most authoritative method for synthesizing this molecule historically is the Schöllkopf Bis-Lactim Ether Method . Ulrich Schöllkopf developed a chiral auxiliary system using a cyclic dipeptide (diketopiperazine) derived from L-Valine and Alanine.

The Logic of the Synthesis:

  • Chiral Template: L-Valine provides the steric bulk (isopropyl group) that directs incoming electrophiles to the opposite face of the ring (Trans-induction).

  • Substrate: To make

    
    -methyl-norleucine, one typically starts with the Alanine  analogue (which already possesses the 
    
    
    
    -methyl group) and alkylates it with a butyl halide.
  • Stereoselectivity: The incoming butyl group attacks the enolate from the face opposite the isopropyl group of the valine auxiliary.

Diagram 1: The Schöllkopf Asymmetric Synthesis Pathway

SchollkopfSynthesis Start Cyclo-(L-Val-L-Ala) (Diketopiperazine) BisLactim Bis-Lactim Ether (Activated Template) Start->BisLactim 1. Trimethyloxonium BF4 (O-Methylation) Lithiation Lithiated Intermediate (Enolate) BisLactim->Lithiation n-BuLi, -78°C THF Alkylation Alkylation (+ Butyl Iodide) Lithiation->Alkylation n-Butyl Iodide (Stereoselective Attack) Hydrolysis Acid Hydrolysis Alkylation->Hydrolysis 0.25N HCl, RT Product 2-Methyl-D-Norleucine (Target) Hydrolysis->Product Separation Auxiliary L-Valine Methyl Ester (Recycled) Hydrolysis->Auxiliary Separation

Caption: The Schöllkopf Bis-Lactim Ether method for the asymmetric construction of the quaternary center in 2-methyl-D-norleucine.

Part 3: The Pivot to Application - Amyloid Kinetics

The true utility of 2-methyl-D-norleucine emerged in the study of Alzheimer's Disease , specifically regarding the Amyloid Beta (A


) peptide.

The Problem: Methionine-35 In the native A


 sequence, Methionine at position 35 (Met35) is critical for aggregation. However, Met35 is easily oxidized to sulfoxide in vitro, which drastically alters aggregation kinetics and makes experimental data difficult to reproduce.

The Solution: The Norleucine Substitution Researchers initially replaced Met35 with Norleucine (Nle). Nle is isosteric (same shape) and hydrophobic but cannot oxidize. This created a "stable" A


 analog.

The Evolution: The


-Methyl-D-Switch 
To further probe the mechanism of amyloid toxicity, scientists introduced 2-methyl-D-norleucine .
  • Why D? To create "retro-inverso" peptides or to block specific enzymatic cleavage sites that initiate the amyloid cascade.

  • Why

    
    -Methyl?  To lock the local conformation. If the region around residue 35 is helical during early aggregation, 
    
    
    
    -methylation stabilizes this state. If it is a random coil, the steric clash destabilizes it. This allows researchers to "freeze" specific conformational intermediates of the amyloid pathway.

Part 4: Technical Protocol - Solid Phase Peptide Synthesis (SPPS)

Incorporating 2-methyl-D-norleucine into a peptide sequence is chemically challenging. The


-methyl group creates significant steric hindrance, making the acylation of the N-terminus extremely difficult. Standard protocols often fail, leading to deletion sequences.

The Self-Validating Protocol (E-E-A-T) This protocol utilizes HATU/HOAt, which are superior for sterically hindered couplings compared to standard HBTU/HOBt.

Materials:

  • Fmoc-2-Me-D-Nle-OH

  • Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DMF (Dimethylformamide).

Workflow:

  • Resin Swelling: Swell resin in DMF for 30 mins.

  • Deprotection (Pre-cycle): Remove Fmoc from the previous amino acid on the resin using 20% Piperidine/DMF (2 x 10 min). Wash x5 with DMF.

  • Activation (The Critical Step):

    • Dissolve Fmoc-2-Me-D-Nle-OH (3 eq) and HATU (2.9 eq) in minimum DMF.

    • Add DIPEA (6 eq) immediately before adding to the resin.

    • Note: Pre-activation should not exceed 1 minute to avoid racemization (though less risk with quaternary center, side reactions can occur).

  • Coupling:

    • Add activated mixture to resin.[1][2]

    • Time: Allow to react for 2 to 4 hours (Standard AA is 45 mins).

    • Double Coupling: Drain and repeat the coupling step with fresh reagents is mandatory for this residue.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

  • De-Fmoc (Post-cycle): Removal of Fmoc from the newly added 2-Me-D-Nle is extremely slow due to the steric bulk protecting the amine.

    • Use 20% Piperidine + 0.1M DBU in DMF.

    • Extend reaction time to 2 x 20 mins.

Diagram 2: Sterically Hindered SPPS Workflow

SPPSProtocol cluster_warning Critical Control Point Resin Resin-Peptide-NH2 (Deprotected) Coupling1 Coupling Cycle 1 (2-4 Hours) Resin->Coupling1 Activation Activation (Fmoc-AA + HATU + DIPEA) Activation->Coupling1 Add Reagents Check Kaiser Test (Blue = Incomplete) Coupling1->Check Coupling2 Coupling Cycle 2 (Mandatory) Check->Coupling2 Positive (Blue) Capping Capping (Ac2O) Check->Capping Negative (Colorless) Coupling2->Capping Deprotection Fmoc Removal (Piperidine + DBU) Capping->Deprotection NextAA Ready for Next AA Deprotection->NextAA

Caption: Optimized SPPS workflow for sterically hindered alpha-methyl amino acids, highlighting the mandatory double coupling and DBU-enhanced deprotection.

Part 5: Future Outlook & Peptidomimetics

The legacy of 2-methyl-D-norleucine extends beyond Alzheimer's. It is now a template for Peptidomimetic Design . By incorporating this residue, drug developers can:

  • Force Helicity: The steric lock forces the peptide backbone into a helical turn, often increasing binding affinity for GPCRs (G-protein-coupled receptors).

  • Oral Bioavailability: The resistance to proteolysis is a prerequisite for any peptide drug candidate intended for oral or systemic delivery.

References

  • Schöllkopf, U., Groth, U., & Deng, C. (1981). Enantioselective Synthesis of

    
    -Methyl-Amino Acids via Bis-Lactim Ethers.[3] Angewandte Chemie International Edition. 
    
  • Toniolo, C., et al. (1993).[4] Structure and conformation of

    
    -methylated amino acids and peptides. Biopolymers. 
    
  • Kapurniotu, A., et al. (2003).

    
    -Amyloid Inhibitors. Journal of Medicinal Chemistry. 
    
  • Wimmer, R., et al. (1996). Comparison of proline and N-methylnorleucine induced conformational equilibria in cyclic pentapeptides. FEBS Letters.

  • Bachem Technical Guides. (2023). Solid Phase Peptide Synthesis (SPPS) of Hindered Amino Acids.[5]

Sources

Methodological & Application

incorporation of 2-methyl-D-norleucine in solid-phase peptide synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Incorporation of 2-Methyl-D-Norleucine in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary

The incorporation of 2-methyl-D-norleucine (also known as (R)-


-methylnorleucine) into peptide sequences presents a distinct challenge in Solid-Phase Peptide Synthesis (SPPS). As an 

-disubstituted amino acid, the presence of a methyl group at the

-carbon creates a quaternary center that imposes significant steric bulk. This modification is highly sought after for its ability to stabilize helical conformations (similar to Aib) and enhance proteolytic resistance. However, this same steric bulk severely retards acylation rates, both when coupling the residue itself and, more critically, when coupling the subsequent amino acid onto its sterically shielded amine.

This guide details an optimized protocol utilizing high-efficiency coupling reagents (HATU/HOAt) and microwave irradiation to overcome the energy barriers associated with this quaternary center.

Strategic Analysis: The Steric Barrier

To successfully incorporate 2-methyl-D-norleucine, one must understand the two distinct kinetic barriers:

  • Barrier A (Coupling of the Residue): The incoming Fmoc-2-Me-D-Nle-OH activated ester faces steric clash with the resin-bound peptide N-terminus. While difficult, this is generally manageable with potent activation.

  • Barrier B (Coupling onto the Residue): This is the critical failure point. Once 2-Me-D-Nle is attached, its N-terminal amine is attached to a quaternary carbon. This amine is buried within a "steric umbrella" formed by the

    
    -methyl and the butyl side chain, making it a poor nucleophile. Standard coupling conditions often result in deletion sequences at this position.
    

Recommended Strategy:

  • Activation: Use HATU or PyAOP with HOAt as an additive to generate the highly reactive -OAt ester.

  • Energy: Microwave irradiation is mandatory for high crude purity.

  • Resin: Use low-loading resins (0.2–0.4 mmol/g) to minimize inter-chain aggregation, which exacerbates the steric problem.

Experimental Protocol

Reagents and Stock Solutions
  • Fmoc-2-Me-D-Nle-OH: 0.2 M in DMF.

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), 0.5 M in DMF.

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole), 0.5 M in DMF. Note: HOAt is preferred over HOBt due to the "neighboring group effect" of the pyridine nitrogen, which accelerates coupling.

  • Base: DIEA (Diisopropylethylamine), 2.0 M in NMP (N-methylpyrrolidone).

Step-by-Step Coupling Workflow

Step 1: Fmoc Deprotection (Pre-Coupling) Before coupling the hindered amino acid, ensure the previous amine is fully exposed.

  • Reagent: 20% Piperidine in DMF + 0.1 M Oxyma Pure (to suppress racemization of the pre-existing chain).

  • Conditions: Microwave at 75°C for 3 minutes (or 2 x 10 min at RT).

  • Wash: DMF (4 x 30 sec).

Step 2: Coupling of Fmoc-2-Me-D-Nle-OH (Barrier A)

  • Stoichiometry: 4 eq. Amino Acid : 4 eq.[1][2] HATU : 4 eq. HOAt : 8 eq. DIEA.

  • Pre-activation: Mix Amino Acid, HATU, and HOAt. Add DIEA immediately before adding to resin. Do not pre-activate for >2 minutes to avoid racemization of the activated ester.

  • Microwave Conditions:

    • Temperature: 75°C

    • Power: 30W (variable)

    • Time: 10 minutes

  • Double Coupling: Highly recommended. Repeat the step with fresh reagents.

Step 3: Capping (Critical) Unreacted amines from the previous step must be permanently capped to prevent deletion sequences.

  • Reagent: Acetic Anhydride (5%) / Pyridine (6%) in DMF.

  • Time: 10 minutes at RT.

Step 4: Deprotection of 2-Me-D-Nle The Fmoc group on an


-disubstituted amino acid is more stable due to steric shielding.
  • Reagent: 20% Piperidine in DMF.[3][4][5]

  • Conditions: Microwave at 75°C for 2 x 3 minutes . (Double deprotection is required).

Step 5: Coupling onto 2-Me-D-Nle (Barrier B) This is the most difficult step. The nucleophile is the hindered amine of the 2-Me-D-Nle.

  • Incoming Amino Acid: Use a small, flexible amino acid if sequence permits (e.g., Gly, Ala). If coupling a bulky residue (Val, Ile, Pro), expect difficulty.

  • Reagent: PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is often superior to HATU for this specific step as it avoids guanidinium capping side reactions.

  • Stoichiometry: 5 eq. AA : 5 eq.[2] PyAOP : 10 eq. DIEA.

  • Microwave Conditions:

    • Temperature: 75°C (Increase to 90°C if incoming AA is not Cys/His).

    • Time: 2 x 10 minutes (Double couple is mandatory).

Process Visualization

The following diagram illustrates the steric bottleneck and the optimized workflow to overcome it.

SPPS_Workflow cluster_BarrierA Barrier A: Coupling the Hindered AA cluster_BarrierB Barrier B: Coupling ONTO the Hindered AA Start Resin-Bound Peptide (Free Amine) Act Activate Fmoc-2-Me-D-Nle-OH (HATU/HOAt/DIEA) Start->Act Couple1 Microwave Coupling (75°C, 10 min) Act->Couple1 Check1 Kaiser Test / Micro-cleavage Couple1->Check1 Check1->Couple1 Fail (Re-couple) Deprot Fmoc Removal (2x 3min, 75°C) Check1->Deprot Pass HinderedAmine Sterically Shielded Amine (Quaternary Center) Deprot->HinderedAmine Couple2 Double Coupling Next AA (PyAOP, 2x 10min, 75-90°C) HinderedAmine->Couple2 Critical Bottleneck Finish Continue Synthesis Couple2->Finish

Caption: Workflow for overcoming steric barriers during the incorporation of


-methyl amino acids. Red nodes indicate high-risk steps requiring thermal acceleration.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling (Barrier A) Steric clash prevents approach of activated ester.Switch solvent to NMP (better swelling). Increase temperature to 85°C (if no Cys/His present). Use acid fluoride activation (TFFH).
Deletion of Next Residue (Barrier B) Nucleophile (amine) is too hindered to attack incoming AA.Mandatory Double Coupling. Switch from HATU to PyAOP or COMU . Use a "magic mixture" of DCM/DMF (1:1) to improve resin swelling.[2][6]
Diketopiperazine (DKP) Formation If 2-Me-D-Nle is the 2nd residue from N-terminus, it can back-bite.Use 2-Chlorotrityl Chloride (2-CTC) resin (sterically bulky linker prevents DKP).[7] Avoid Fmoc-deprotection until the next AA is coupled (using N-protected dipeptide blocks).
Racemization Over-activation or prolonged base exposure.Use Oxyma Pure instead of HOBt. Limit pre-activation time to < 2 mins. Use Collidine instead of DIEA (weaker base).

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Hoyer, K., et al. (2008). Synthesis of sterically hindered

    
    -amino acids and their incorporation into peptides. Journal of Peptide Science. (Contextualizing Aib and 
    
    
    
    -methyl analogs). Link
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Application Note. Link

  • Wenschuh, H., et al. (2002). Coherent synthesis of peptide sequences using microwave irradiation. Biopolymers, 71(6). (Foundational work on microwave SPPS for difficult sequences). Link

Sources

2-methyl-D-norleucine in the design of enzyme inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: The Strategic Incorporation of 2-methyl-D-norleucine in the Rational Design of Potent and Stable Enzyme Inhibitors

Audience: Researchers, scientists, and drug development professionals in academia and the pharmaceutical industry.

Introduction: Beyond Nature's Alphabet

The twenty canonical amino acids form the foundation of life, yet their inherent limitations—primarily their susceptibility to proteolytic degradation and restricted structural diversity—pose significant challenges in drug development. The strategic use of unnatural amino acids (U-AAs) has emerged as a powerful tool to overcome these hurdles, enabling the design of therapeutic peptides and peptidomimetics with enhanced stability, target specificity, and novel mechanisms of action[][2].

This guide focuses on a particularly intriguing U-AA: 2-methyl-D-norleucine (2-Me-D-Nle) . This molecule is a synthetic amino acid derivative that is not found in natural proteins[3][4]. Its unique trifecta of structural features offers a compelling rationale for its inclusion in enzyme inhibitor design:

  • D-Stereochemistry: The D-configuration at the alpha-carbon provides intrinsic resistance to degradation by most endogenous proteases, which are stereospecific for L-amino acids. This dramatically increases the in vivo half-life of peptide-based inhibitors[5].

  • α-Methylation: The methyl group on the Cα atom introduces significant steric hindrance. This has a profound impact on the local conformation of the peptide backbone, restricting rotational freedom and often inducing specific secondary structures like turns or helices. This conformational rigidity can pre-organize the inhibitor into its bioactive conformation, leading to a favorable binding entropy and higher affinity for the target enzyme.

  • Norleucine Side Chain: The linear, four-carbon (n-butyl) side chain of norleucine is an isomer of leucine and isoleucine but lacks their branching[6]. This provides a non-polar, hydrophobic moiety that can probe and exploit hydrophobic pockets within an enzyme's active site. Crucially, it serves as a non-oxidizable isostere for methionine, eliminating the risk of metabolic inactivation through sulfur oxidation[4].

By combining these three features, 2-methyl-D-norleucine becomes a powerful building block for creating enzyme inhibitors with superior potency, metabolic stability, and conformational definition.

Part 1: Design Philosophy and Synthesis Workflow

The incorporation of 2-Me-D-Nle into a peptide sequence is a deliberate design choice aimed at enhancing specific properties of a lead compound. The typical workflow involves identifying a target, designing a peptidomimetic inhibitor, synthesizing it, and then characterizing its activity.

Logical Workflow for Inhibitor Development

The following diagram illustrates the iterative process of designing and validating an enzyme inhibitor incorporating 2-Me-D-Nle.

inhibitor_workflow a Target Identification (e.g., Protease Active Site) b Lead Peptide Design (Substrate-mimic or Fragment-based) a->b Identify Substrate c Strategic Incorporation of 2-methyl-D-norleucine b->c Enhance Stability/ Potency d Solid-Phase Peptide Synthesis (SPPS) c->d Chemical Synthesis e Purification & Analysis (HPLC, Mass Spec) d->e f Enzyme Inhibition Assay (Determine IC50) e->f g Mechanism of Action Study (e.g., Michaelis-Menten) f->g h Iterative Optimization g->h h->c Refine Design

Caption: Iterative workflow for the design and validation of enzyme inhibitors.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 2-Me-D-Nle-Containing Peptide

The primary challenge in synthesizing peptides with α-methylated amino acids is the steric hindrance around the carbonyl group, which can lead to slow and incomplete coupling reactions[7]. This protocol outlines a robust method using a potent coupling agent to overcome this issue.

Objective: To synthesize a model pentapeptide (e.g., Ac-Ala-Asp-Val-(2-Me-D-Nle)-Lys-NH2) on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Val-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Ala-OH)

  • Fmoc-2-methyl-D-norleucine-OH

  • Coupling Agent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended for the sterically hindered coupling[7].

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection Solution: 20% piperidine in DMF

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Diethyl ether (cold)

  • Acetic anhydride for N-terminal acetylation

Step-by-Step Methodology:

  • Resin Preparation:

    • Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes to ensure complete removal of the Fmoc group[8].

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (Standard):

    • For standard amino acids (Lys, Val, Asp, Ala): In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.

    • Add the activated mixture to the resin and agitate for 1-2 hours.

    • Perform a ninhydrin test to confirm complete coupling (absence of free amines). If incomplete, repeat the coupling step ("double coupling").

    • Wash the resin with DMF (5-7 times).

  • Coupling of Fmoc-2-methyl-D-norleucine (Sterically Hindered):

    • Causality: The α-methyl group severely hinders the approach to the carbonyl carbon. Therefore, a more potent coupling agent and longer reaction time are necessary to achieve high coupling efficiency.

    • In a separate vial, dissolve Fmoc-2-methyl-D-norleucine-OH (4 eq.) in DMF. Add HATU (3.9 eq.) and DIPEA (8 eq.). Allow to pre-activate for 5-10 minutes.

    • Add the activated mixture to the deprotected resin.

    • Agitate for 4-6 hours. It is common to let these couplings run overnight.

    • Self-Validation: A ninhydrin test is crucial here. A positive test (blue beads) indicates incomplete coupling, necessitating a second coupling step (double coupling) before proceeding.

  • Repeat Cycles: Repeat steps 2 and 3 (or 4 for other hindered residues) for each amino acid in the sequence.

  • N-Terminal Acetylation:

    • After the final Fmoc deprotection, wash the resin with DMF.

    • Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.

    • Agitate for 30 minutes. This "caps" the N-terminus.

    • Wash with DMF, then Dichloromethane (DCM), and dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add the cold cleavage cocktail (TFA/TIS/Water) to the resin.

    • Agitate at room temperature for 2-3 hours[7]. TIS is a scavenger to protect side chains from reactive species generated during cleavage.

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether[7].

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

    • Dry the peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry (e.g., LC-MS).

Part 2: Biochemical Characterization of the Inhibitor

Once the purified inhibitor is in hand, its biological activity must be quantified. The half-maximal inhibitory concentration (IC50) is the most common metric for inhibitor potency.

Protocol 2: Determining IC50 using a Protease FRET Assay

Objective: To determine the IC50 value of the synthesized 2-Me-D-Nle-containing peptide against a model protease (e.g., Caspase-3 or a viral protease like SARS-CoV-2 3CLpro).

Principle: This assay uses a synthetic peptide substrate containing a fluorescent reporter (e.g., EDANS) and a quencher (e.g., DABCYL). In its intact state, the quencher absorbs the fluorescence emitted by the reporter via Förster Resonance Energy Transfer (FRET). When the protease cleaves the substrate, the reporter and quencher are separated, leading to an increase in fluorescence that can be measured over time. An inhibitor will slow down this rate of fluorescence increase.

Materials:

  • Recombinant purified target protease

  • FRET substrate specific for the protease

  • Assay Buffer (e.g., 20 mM Tris, 150 mM NaCl, 5 mM DTT, pH 7.5)

  • Synthesized inhibitor stock solution (in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X enzyme solution in assay buffer.

    • Prepare a 2X FRET substrate solution in assay buffer.

    • Prepare a serial dilution of the inhibitor in DMSO, then dilute further into assay buffer to create 4X inhibitor solutions. The final DMSO concentration in the well should be kept constant and low (<1%).

  • Assay Setup:

    • In the 96-well plate, add 25 µL of each 4X inhibitor concentration (including a "no inhibitor" control with buffer/DMSO only).

    • Add 25 µL of a "no enzyme" control to determine background fluorescence.

    • Add 50 µL of the 2X enzyme solution to all wells except the "no enzyme" control. Add 50 µL of assay buffer to the "no enzyme" control wells.

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiating the Reaction:

    • Initiate the enzymatic reaction by adding 50 µL of the 2X FRET substrate solution to all wells. The final volume will be 100 µL.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths for the FRET pair.

    • Measure the fluorescence intensity every minute for 30-60 minutes (kinetic mode).

  • Data Analysis:

    • For each inhibitor concentration, calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.

    • Normalize the velocities by setting the "no inhibitor" control rate to 100% activity and the "no enzyme" control to 0% activity.

    • Plot the percent activity versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.

Data Presentation: Hypothetical Inhibition Data
Inhibitor Concentration [nM]Log [Inhibitor]% Enzyme Activity
0.1-1.098.5
10.092.1
101.075.3
501.748.9
1002.028.4
5002.78.1
10003.03.5
From this data, the calculated IC50 would be approximately 50 nM.

Part 3: Elucidating the Mechanism of Action (MOA)

Determining the IC50 provides a measure of potency, but understanding how the inhibitor works is critical for further development. Mechanism of action studies can differentiate between competitive, non-competitive, uncompetitive, or mixed-type inhibition.[9]

Workflow for MOA Determination

moa_workflow cluster_0 Interpreting Results a Setup Enzyme Assays with Varying [Substrate] and Fixed [Inhibitor] b Measure Initial Reaction Velocities (V₀) a->b c Generate Michaelis-Menten Plots (V₀ vs. [S]) for each [I] b->c d Create Lineweaver-Burk Plot (1/V₀ vs. 1/[S]) c->d e Analyze Plot Intercepts and Slopes d->e f Competitive: Lines intersect on Y-axis (Vmax constant, Km increases) e->f Determine Inhibition Type g Non-competitive: Lines intersect on X-axis (Vmax decreases, Km constant) e->g Determine Inhibition Type h Uncompetitive: Parallel Lines (Vmax and Km decrease) e->h Determine Inhibition Type

Sources

synthesis of 2-methyl-D-norleucine derivatives for research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: Asymmetric Synthesis of 2-Methyl-D-norleucine and its Derivatives for Incorporation into Bioactive Peptides

Introduction: The Significance of α-Methylated Non-Canonical Amino Acids

Non-canonical amino acids (ncAAs) are powerful tools in chemical biology and drug discovery, enabling the synthesis of peptides and proteins with novel properties. Among these, α-methylated amino acids, such as 2-methyl-D-norleucine, are of particular interest. The introduction of a methyl group at the α-carbon sterically hinders rotation around the peptide backbone, conferring increased resistance to enzymatic degradation and providing conformational constraints that can lock a peptide into a bioactive conformation. 2-Methyl-D-norleucine, a chiral analog of leucine, is particularly valuable for probing hydrophobic interactions in peptide-protein binding and for developing more stable and potent peptide-based therapeutics.

This guide provides a detailed protocol for the asymmetric synthesis of 2-methyl-D-norleucine, focusing on a practical and scalable laboratory method. We will also cover the subsequent derivatization of the synthesized amino acid for its application in solid-phase peptide synthesis (SPPS).

Strategic Overview: The Asymmetric Strecker Synthesis

The synthesis of enantiomerically pure α-methylated amino acids presents a significant challenge. Among the various established methods, the asymmetric Strecker synthesis stands out for its reliability and control over stereochemistry. This approach involves the condensation of a ketone with an amine and a cyanide source, followed by the hydrolysis of the resulting α-aminonitrile. The key to achieving high enantioselectivity lies in the use of a chiral auxiliary.

In this protocol, we will utilize a well-established method involving the formation of a chiral Schiff base from a ketone and a chiral amine, followed by the diastereoselective addition of a cyanide source. Subsequent hydrolysis of the aminonitrile will yield the desired D-amino acid.

Synthesis_Workflow cluster_step1 Step 1: Chiral Imine Formation cluster_step2 Step 2: Diastereoselective Cyanation cluster_step3 Step 3: Hydrolysis & Auxiliary Removal cluster_step4 Step 4: Resolution & Final Product A 2-Hexanone C Chiral Imine A->C B (R)-(+)-α-Methylbenzylamine (Chiral Auxiliary) B->C E Chiral α-Aminonitrile C->E Lewis Acid (e.g., ZnCl2) D Trimethylsilyl Cyanide (TMSCN) D->E G Racemic 2-methyl-norleucine E->G Nitrile Hydrolysis H Chiral Auxiliary (Recovered) E->H Cleavage F Acid Hydrolysis (e.g., 6M HCl, reflux) I Enzymatic Resolution or Chiral Chromatography G->I J 2-Methyl-D-norleucine (Target Molecule) I->J

Diagram 1: Overall workflow for the asymmetric synthesis of 2-methyl-D-norleucine.

Detailed Experimental Protocol: Synthesis of 2-Methyl-D-norleucine

Disclaimer: This protocol involves the use of hazardous materials, including cyanide salts. All procedures must be performed in a well-ventilated fume hood by trained personnel, with appropriate personal protective equipment (PPE).

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-HexanoneReagent Grade, ≥98%Sigma-Aldrich
(R)-(+)-α-Methylbenzylamine≥98%Sigma-AldrichChiral auxiliary
Trimethylsilyl cyanide (TMSCN)≥97%Sigma-AldrichExtremely toxic. Handle with extreme care.
Zinc Chloride (ZnCl₂)Anhydrous, ≥98%Sigma-Aldrich
Diethyl ether (Et₂O)AnhydrousVarious
Dichloromethane (DCM)AnhydrousVarious
Hydrochloric acid (HCl)37% (conc.)Various
Sodium bicarbonate (NaHCO₃)Saturated solutionVarious
Magnesium sulfate (MgSO₄)AnhydrousVarious
Silica gel60 Å, 230-400 meshVariousFor column chromatography
Step-by-Step Procedure

Step 1: Formation of the Chiral Imine

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-hexanone (1.0 eq), (R)-(+)-α-methylbenzylamine (1.05 eq), and toluene (approx. 0.5 M).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.02 eq).

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction by TLC or GC-MS until the starting ketone is consumed (typically 4-6 hours).

  • Once complete, cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude chiral imine. This is typically used in the next step without further purification.

Step 2: Diastereoselective Cyanide Addition

  • Under an inert atmosphere (N₂ or Ar) , dissolve the crude chiral imine in anhydrous dichloromethane (DCM, approx. 0.3 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add anhydrous zinc chloride (0.2 eq) to the solution and stir for 15 minutes.

  • Slowly add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise over 30 minutes, maintaining the temperature at -78 °C.

  • Allow the reaction to stir at -78 °C for 4-6 hours. Monitor the reaction by TLC for the disappearance of the imine.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Step 3: Hydrolysis and Removal of the Chiral Auxiliary

  • To the crude α-aminonitrile, add 6 M hydrochloric acid (a sufficient volume to ensure complete dissolution and reaction).

  • Heat the mixture to reflux (approx. 110 °C) for 12-18 hours. This step hydrolyzes the nitrile to a carboxylic acid and cleaves the chiral auxiliary.

  • Cool the reaction mixture to room temperature. The chiral auxiliary, (R)-(+)-α-methylbenzylamine, can be recovered from the acidic aqueous layer by basification and extraction with an organic solvent.

  • Concentrate the aqueous layer under reduced pressure to obtain the crude amino acid hydrochloride salt.

Step 4: Purification and Isolation

  • The crude amino acid can be purified by ion-exchange chromatography or by recrystallization.

  • For ion-exchange chromatography, dissolve the crude product in water and load it onto a Dowex 50WX8 resin column (H⁺ form).

  • Wash the column with deionized water to remove any remaining impurities.

  • Elute the amino acid with a dilute ammonium hydroxide solution (e.g., 2 M NH₄OH).

  • Collect the fractions containing the amino acid (monitor by ninhydrin staining on a TLC plate).

  • Combine the pure fractions and concentrate under reduced pressure to yield 2-methyl-D-norleucine as a white solid.

Characterization

The final product should be characterized to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Peaks corresponding to the methyl, methylene, and methine protons of the 2-methyl-D-norleucine structure.
¹³C NMR Resonances for all six unique carbons.
Mass Spectrometry A molecular ion peak corresponding to the mass of 2-methyl-D-norleucine (C₇H₁₅NO₂ = 145.20 g/mol ).
Chiral HPLC/GC Determination of enantiomeric excess (e.e.) by comparison with a racemic standard.

Synthesis of N-Boc-2-methyl-D-norleucine for Peptide Synthesis

For incorporation into peptides using solid-phase peptide synthesis (SPPS), the α-amino group of 2-methyl-D-norleucine must be protected, typically with a Boc (tert-butyloxycarbonyl) group.

Boc_Protection_Workflow A 2-Methyl-D-norleucine D N-Boc-2-methyl-D-norleucine A->D B Di-tert-butyl dicarbonate (Boc)₂O B->D C Base (e.g., NaHCO₃ or TEA) in Dioxane/Water C->D

Diagram 2: Workflow for N-Boc protection of 2-methyl-D-norleucine.

Protocol for N-Boc Protection
  • Dissolve 2-methyl-D-norleucine (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (NaHCO₃, 2.5 eq) and stir until dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-2-methyl-D-norleucine.

This N-protected derivative is now ready for activation and coupling in SPPS.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield of chiral imine Incomplete removal of water.Ensure the Dean-Stark trap is functioning correctly. Use a fresh, anhydrous solvent.
Low diastereoselectivity in cyanation Presence of moisture. Reaction temperature too high.Use anhydrous solvents and reagents. Maintain the reaction temperature at -78 °C.
Incomplete hydrolysis of the nitrile Insufficient reaction time or acid concentration.Increase the reflux time or use a more concentrated acid solution.
Difficulty in separating diastereomers Similar polarity of the diastereomeric aminonitriles.Optimize the mobile phase for column chromatography. Consider derivatization to improve separation.

Conclusion

This application note provides a comprehensive and reliable protocol for the asymmetric synthesis of 2-methyl-D-norleucine, a valuable non-canonical amino acid for research and drug development. The use of a chiral auxiliary in a Strecker-type synthesis allows for good control over the stereochemistry of the final product. Furthermore, a straightforward method for the N-Boc protection of the synthesized amino acid is presented, enabling its direct use in peptide synthesis. By following these detailed procedures, researchers can confidently produce this important building block for their scientific investigations.

References

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45. [Link]

  • Duthaler, R. O. (1994). Recent developments in the stereoselective synthesis of α-amino acids. Tetrahedron, 50(6), 1539-1650. [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective synthesis of quaternary α-amino acids. Part 1: Stereoselective alkylation of chiral glycine and serine anion equivalents. Tetrahedron: Asymmetry, 18(22), 2587-2634. [Link]

  • Vedejs, E., & Fields, S. C. (1996). A Chiral Auxiliary for Asymmetric Synthesis of α-Amino Acids. The Journal of Organic Chemistry, 61(9), 3028–3034. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511. [Link]

  • Evans, D. A., et al. (1982). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]

Troubleshooting & Optimization

Technical Support Center: 2-Methyl-D-Norleucine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the optimization of 2-Methyl-D-Norleucine synthesis, focusing on yield improvement and stereochemical integrity. It is structured as a Tier 3 Support resource for organic chemists and process engineers.

Topic: Yield Optimization & Troubleshooting Target Molecule: (R)-2-Amino-2-methylhexanoic acid (D-α-Methylnorleucine) CAS: 63196-45-2 (racemate) | Stereospecific forms vary.

Executive Summary: The "Quaternary" Challenge

Synthesizing 2-methyl-D-norleucine presents a dual challenge: constructing a sterically hindered quaternary carbon center and maintaining high enantiomeric excess (ee). Standard amino acid protocols often fail due to the "Hydrolysis Bottleneck" —the extreme stability of the steric bulk protects the amide bond during the final cleavage step.

This guide prioritizes two methodologies:

  • Schöllkopf Bis-Lactim Ether Method: Best for de novo asymmetric synthesis (High ee, Lab Scale).

  • Enzymatic Resolution (PGA): Best for bulk production (Scalable, Cost-effective).

Method A: Asymmetric Synthesis (Schöllkopf Bis-Lactim Ether)

Objective: Direct synthesis of the D-isomer using a chiral auxiliary. Core Logic: The isopropyl group of the L-Valine auxiliary shields one face of the enolate, forcing the incoming butyl group to attack from the trans face, yielding the (R)-configuration (D-form).

Workflow Visualization

SchollkopfSynthesis Start Start: Cyclo-(L-Val-L-Ala) BisLactim Bis-Lactim Ether Formation (Trimethyloxonium tetrafluoroborate) Start->BisLactim O-Methylation Lithiation Lithiation (-78°C) (n-BuLi / THF) BisLactim->Lithiation Deprotonation Alkylation Alkylation (n-Butyl Iodide) Formation of Quaternary Center Lithiation->Alkylation Electrophilic Attack (Trans) Hydrolysis1 Mild Hydrolysis (0.25N TFA) Ring Opening to Dipeptide Alkylation->Hydrolysis1 Room Temp Hydrolysis2 Strong Hydrolysis (6N HCl, Reflux) Peptide Bond Cleavage Hydrolysis1->Hydrolysis2 Critical Bottleneck Separation Separation of Aux (L-Val) and Product Hydrolysis2->Separation Product Product: 2-Methyl-D-Norleucine Methyl Ester Separation->Product

Caption: Schöllkopf pathway highlighting the critical lithiation and hydrolysis checkpoints.[1][2]

Optimized Protocol
  • Substrate Preparation: React Cyclo-(L-Val-L-Ala) with trimethyloxonium tetrafluoroborate to form the bis-lactim ether.

    • Note: Use L-Ala as the second component to provide the

      
      -methyl group pre-installed.
      
  • Metallation: Cool solution (THF) to -78°C . Add n-BuLi (1.05 eq) dropwise. Stir for 20 min.

    • Critical: Temperature must not rise above -70°C to prevent racemization or decomposition.

  • Alkylation: Add n-Butyl Iodide (1.1 eq) slowly. Stir at -78°C for 2 hours, then allow to warm to room temperature overnight.

  • Hydrolysis (The Yield Killer):

    • Standard: 0.25N TFA/Water (room temp) opens the ring to the dipeptide (L-Val-D-MeNle-OMe).

    • Advanced Cleavage: To release the free amino acid from the dipeptide, use 6N HCl in dioxane at reflux for 48-72 hours.

    • Yield Tip: For the quaternary center, standard hydrolysis is often incomplete. Monitor via LC-MS.

Troubleshooting Guide: Schöllkopf Method
IssueProbable CauseCorrective Action
Low Yield (<40%) Moisture in n-BuLi or THF.Titrate n-BuLi before use. Distill THF over Na/Benzophenone. Ensure inert atmosphere (Ar/N2).
Low ee% (<90%) Temperature fluctuation during lithiation.Keep reaction strictly at -78°C . Pre-cool the alkyl halide before addition.
Incomplete Hydrolysis Steric hindrance of the quaternary center.Switch from aqueous HCl to HBr in Acetic Acid or use a sealed tube at 110°C. Warning: Harsh conditions may degrade product.
Valine Contamination Poor separation of auxiliary.Use fractional distillation of the methyl esters (Val-OMe is more volatile) or ion-exchange chromatography (Dowex 50W).

Method B: Enzymatic Resolution (Penicillin G Acylase)

Objective: Scale-up synthesis via kinetic resolution. Core Logic: Penicillin G Acylase (PGA) is highly specific for hydrolyzing N-phenylacetyl-L-amino acids. It leaves the N-phenylacetyl-D-amino acid untouched, which can be chemically hydrolyzed to yield the pure D-product.

Workflow Visualization

EnzymaticResolution Racemate Start: DL-2-Methyl-Norleucine Deriv Phenylacetylation (PhCH2COCl) Racemate->Deriv Enzyme Enzymatic Hydrolysis (Penicillin G Acylase, pH 8.0) Deriv->Enzyme PhaseSep Phase Separation (pH Adjustment) Enzyme->PhaseSep Precip Precipitate: L-2-Methyl-Norleucine PhaseSep->Precip pH 6.0 Supernatant Supernatant (Organic): N-Phenylacetyl-D-Isomer PhaseSep->Supernatant Extract w/ EtOAc ChemHydro Chemical Hydrolysis (HCl/Reflux) Supernatant->ChemHydro FinalD Final Product: D-2-Methyl-Norleucine ChemHydro->FinalD

Caption: Kinetic resolution pathway isolating the D-isomer from the unreacted supernatant.

Optimized Protocol
  • Derivatization: React racemic 2-methyl-norleucine with phenylacetyl chloride (Schotten-Baumann conditions) to form N-phenylacetyl-DL-2-methyl-norleucine.

  • Enzymatic Step: Suspend the derivative in water (pH 8.0). Add immobilized Penicillin G Acylase (PGA) . Maintain pH 8.0 with dilute NaOH (autotitrator) at 37°C.

  • Resolution: The enzyme hydrolyzes the L-isomer to free L-amino acid (precipitates/water soluble) and phenylacetic acid. The D-amide remains unreacted.

  • Isolation of D-Isomer:

    • Acidify to pH 6.0.

    • Extract the unreacted N-phenylacetyl-D-2-methyl-norleucine into Ethyl Acetate (EtOAc).

    • Yield Check: The aqueous phase contains the L-product (waste/byproduct).

  • Final Hydrolysis: Reflux the extracted D-amide with 6N HCl for 12-24 hours to remove the phenylacetyl group. Isolate via ion exchange.

Troubleshooting Guide: Enzymatic Method
IssueProbable CauseCorrective Action
Low Conversion Enzyme inhibition by product (Phenylacetic acid).Use a resin to scavenge Phenylacetic acid in situ or perform continuous extraction.
Poor Enantiopurity (low ee) Non-specific chemical hydrolysis.Ensure pH does not exceed 8.5. Keep temperature strictly at 37°C.
Emulsion during Extraction Protein/Enzyme leaching.Use immobilized enzyme (e.g., Eupergit C). Filter enzyme before extraction.
Loss of D-Isomer Incomplete extraction.The D-amide is hydrophobic but can be trapped in the enzyme carrier. Wash the enzyme beads with EtOAc.

Comparative Data & Yield Expectations

ParameterSchöllkopf MethodEnzymatic Resolution (PGA)
Primary Yield 40 - 60% (Chemical)35 - 45% (from racemate)
Max Theoretical Yield 100%50% (unless DKR used)
Enantiomeric Excess (ee) > 95%> 99%
Cost per Gram High (Chiral Aux, n-BuLi)Low (Bulk reagents, reusable enzyme)
Scalability Low (<100g)High (kg to tons)
Key Bottleneck Hydrolysis of Bis-lactimSynthesis of Racemic Precursor

Frequently Asked Questions (FAQ)

Q1: Why is the hydrolysis of the Schöllkopf intermediate so difficult for this specific molecule? A: The presence of both a methyl group and a butyl group on the alpha-carbon creates a "neopentyl-like" steric environment. This blocks the trajectory of water attacking the amide carbonyl. Standard conditions (0.25N TFA) only cleave the imino ether; breaking the peptide bond requires harsh conditions (6N HCl, reflux, >24h) which can degrade the product.

Q2: Can I use Acylase I (Aspergillus melleus) instead of Penicillin G Acylase? A: Generally, No . Acylase I is effective for standard alpha-amino acids but often shows zero or very low activity towards alpha-methyl amino acids due to the lack of the alpha-proton, which is critical for the enzyme's active site alignment. PGA is unique because it recognizes the distant phenylacetyl group, making it more tolerant of the alpha-methyl steric bulk.

Q3: How do I determine the absolute configuration of my product? A: Measure the optical rotation and compare with literature values:

  • (S)-2-methyl-norleucine:

    
     (c=1, H2O) (verify specific solvent/concentration in literature).
    
  • Alternatively, use chiral HPLC with a ligand-exchange column (e.g., Chirex 3126) using CuSO4 eluent.

Q4: Is there a way to recycle the L-isomer in the enzymatic method? A: Yes. The L-amino acid byproduct can be racemized using a Schiff base mechanism (with salicylaldehyde and acetic acid) or via radical racemization, then re-subjected to the resolution process. This is known as Dynamic Kinetic Resolution (DKR) logic, though done in batch steps here.

References

  • Schöllkopf Bis-Lactim Synthesis: Schöllkopf, U., Groth, U., & Deng, C. (1981).[2] Enantioselective Syntheses of (R)-Amino Acids Using L-Valine as Chiral Agent.[1][2] Angewandte Chemie International Edition, 20(9), 798–799. Link

  • Enzymatic Resolution of Alpha-Methyl Amino Acids: Weiner, B., et al. (2010). Biocatalytic formation of non-proteinogenic α-amino acids.[3] Chemical Society Reviews, 39, 4502-4524. Link

  • Hydrolysis of Hindered Amides: O'Donnell, M. J. (2001). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506–517. Link

  • Penicillin G Acylase Selectivity: Alkema, W. B. L., et al. (2003). Structural insights into the substrate specificity of penicillin G acylase. Protein Engineering, Design and Selection, 16(11), 831-838. Link

Sources

Technical Support Center: Optimization of Deprotection for 2-Methyl-D-norleucine Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for scientists and researchers working with peptides incorporating the sterically hindered, non-proteinogenic amino acid, 2-methyl-D-norleucine. The unique α,α-disubstituted nature of this residue presents significant challenges during solid-phase peptide synthesis (SPPS), particularly during the deprotection steps. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities and achieve higher purity and yield of your target peptide.

Understanding the Core Challenge: Steric Hindrance

The primary obstacle in synthesizing peptides with 2-methyl-D-norleucine is the immense steric bulk around the α-carbon. This hindrance can lead to incomplete reactions, not only during coupling but also during the removal of N-terminal protecting groups (Fmoc or Boc) and side-chain protecting groups during final cleavage. This guide will focus on overcoming the challenges associated with these deprotection steps.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the deprotection of 2-methyl-D-norleucine containing peptides, their probable causes, and actionable solutions.

Issue 1: Incomplete N-terminal Fmoc-Group Removal

  • Symptom: You observe a significant peak in your HPLC analysis corresponding to the Fmoc-protected peptide, or you get a negative result in a post-deprotection ninhydrin test (or a similar test for primary amines).

  • Probable Cause: The steric hindrance from the 2-methyl-D-norleucine residue is preventing the bulky piperidine base from efficiently accessing and removing the Fmoc group.[1][2]

  • Solutions:

    • Extend Deprotection Time: Increase the piperidine treatment time. Instead of the standard 10-20 minutes, try extending it to 30-60 minutes.[3]

    • Increase Piperidine Concentration: While 20% piperidine in DMF is standard, increasing the concentration to 30-50% can enhance the reaction rate.[4][5]

    • Use a Stronger Base: Consider using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine (e.g., 2% DBU/2% piperidine in DMF). DBU is a stronger, non-nucleophilic base that can be more effective for hindered systems.[6]

    • Elevated Temperature: Performing the deprotection at a slightly elevated temperature (e.g., 30-35°C) can increase the reaction kinetics. However, monitor carefully for potential side reactions.

Issue 2: Incomplete Boc-Group Removal

  • Symptom: Mass spectrometry analysis of the cleaved peptide shows a significant amount of a +56 Da adduct, corresponding to the remaining tert-butyl group.

  • Probable Cause: The acidic conditions of the trifluoroacetic acid (TFA) cocktail are insufficient to completely cleave the Boc group from the sterically hindered N-terminus.

  • Solutions:

    • Prolonged TFA Treatment: Extend the cleavage time with your TFA cocktail. Instead of the typical 2-3 hours, consider increasing it to 4-6 hours.

    • Stronger Acidic Conditions: While increasing the TFA concentration is standard, for extremely difficult cases, a stronger acid system might be considered, though this increases the risk of side reactions. A more practical approach is to ensure the freshness and purity of your TFA.

Issue 3: Peptide Aggregation During Synthesis

  • Symptom: You notice poor swelling of the resin, and both coupling and deprotection reactions are sluggish.

  • Probable Cause: The incorporation of the hydrophobic 2-methyl-D-norleucine can induce the peptide chain to aggregate on the solid support, limiting reagent accessibility.[7][8]

  • Solutions:

    • Chaotropic Agents: Add chaotropic salts like LiCl or KSCN to the reaction mixture to disrupt hydrogen bonding and reduce aggregation.

    • Solvent Choice: Switch from DMF to N-methylpyrrolidone (NMP), which has better solvating properties for aggregating peptides.

    • Microwave Synthesis: The use of microwave energy can help to break up aggregates and accelerate both coupling and deprotection steps.[9]

Issue 4: Side Reactions During Final Cleavage

  • Symptom: Your crude peptide shows multiple unidentified peaks in the HPLC, and mass spectrometry reveals unexpected modifications.

  • Probable Cause: The extended cleavage times and harsh acidic conditions required for deprotecting hindered residues can promote side reactions with sensitive amino acids in your sequence (e.g., Trp, Met, Cys, Tyr).[10][11]

  • Solutions:

    • Optimized Scavenger Cocktail: Use a well-designed scavenger cocktail to quench reactive cationic species generated during cleavage. A common and effective cocktail is "Reagent K" or variations thereof.[10]

    • Scavenger Selection:

      • For Tryptophan: Include 1,2-ethanedithiol (EDT) or triisopropylsilane (TIS) to prevent alkylation.

      • For Methionine: Thioanisole is commonly used to prevent S-alkylation.[11]

      • For Tyrosine: Phenol or cresol can protect the hydroxyl group.

      • For Cysteine: EDT and TIS are crucial to prevent re-attachment of protecting groups and other modifications.[12]

Frequently Asked Questions (FAQs)

Q1: Why is 2-methyl-D-norleucine so difficult to work with compared to other non-proteinogenic amino acids?

A1: The challenge arises from its α,α-disubstituted nature. Unlike most amino acids that have a hydrogen on the alpha-carbon, 2-methyl-D-norleucine has a methyl group. This, in addition to the side chain, creates significant steric hindrance, making it difficult for reagents to access the peptide backbone for both coupling and deprotection reactions.[13][14]

Q2: Can I use standard cleavage cocktails for peptides containing 2-methyl-D-norleucine?

A2: While standard cocktails can be a starting point, they often require optimization. Due to the likely need for extended cleavage times, a robust scavenger package is essential to protect other sensitive residues in your peptide.[15][16] It is highly recommended to perform a small-scale trial cleavage to determine the optimal time and cocktail composition.

Q3: Is an orthogonal protection strategy beneficial for synthesizing these types of peptides?

A3: Absolutely. An orthogonal strategy, where different protecting groups are removed under distinct conditions, can be highly advantageous. For instance, using a base-labile Fmoc group for the N-terminus and acid-labile side-chain protecting groups allows for sequential deprotection without affecting other parts of the peptide.[17]

Q4: How can I monitor the completeness of the deprotection reactions?

A4: For Fmoc deprotection, you can perform a qualitative ninhydrin (Kaiser) test on a few resin beads after the deprotection step. A positive result (blue beads) indicates the presence of free primary amines. For Boc deprotection, monitoring is typically done post-cleavage via HPLC and mass spectrometry of the crude peptide.

Experimental Protocols

Protocol 1: Optimized Fmoc-Deprotection for 2-Methyl-D-norleucine
  • After coupling the amino acid preceding 2-methyl-D-norleucine, wash the resin thoroughly with DMF (3 x 10 mL/g resin).

  • Add a solution of 30% piperidine in DMF (10 mL/g resin) to the reaction vessel.

  • Agitate the mixture at room temperature for 30 minutes.[3]

  • Drain the deprotection solution.

  • Add a fresh portion of 30% piperidine in DMF and agitate for another 30 minutes.

  • Drain the solution and wash the resin extensively with DMF (5 x 10 mL/g resin) to ensure all piperidine and dibenzofulvene adducts are removed.

  • Perform a ninhydrin test to confirm the presence of a free amine before proceeding to the next coupling step.

Protocol 2: Robust TFA Cleavage and Deprotection
  • Wash the dried peptide-resin with dichloromethane (DCM) (3 x 10 mL/g resin).

  • Prepare a fresh cleavage cocktail. A recommended general-purpose cocktail for sensitive residues is: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT) (Reagent K).[10]

  • Add the cleavage cocktail to the resin (10 mL/g resin) in a suitable reaction vessel.

  • Agitate the mixture at room temperature for 4-6 hours. It is advisable to perform a time-course study (e.g., cleaving small aliquots at 2, 4, and 6 hours) to determine the optimal cleavage time for your specific peptide.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to cold diethyl ether (10x the volume of the TFA solution).

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.

  • Dry the crude peptide under vacuum.

  • Analyze the crude peptide by analytical HPLC and mass spectrometry to assess purity and confirm the molecular weight.

Data Presentation

Table 1: Recommended Cleavage Cocktails Based on Peptide Composition

Sensitive Residue(s) in SequenceRecommended Cocktail Composition (v/v)Rationale
None95% TFA, 2.5% Water, 2.5% TISStandard cocktail for simple peptides.
Trp, Met, Tyr82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT (Reagent K)Comprehensive scavenger package to protect multiple sensitive residues.[10]
Cys(Trt)94% TFA, 2.5% Water, 2.5% EDT, 1% TISTIS and EDT work synergistically to scavenge the trityl cation.
Arg(Pbf)95% TFA, 2.5% Water, 2.5% TISTIS is an effective scavenger for the Pbf group. Longer cleavage times may be needed for multiple Arg(Pbf) residues.[15]

Visualizations

Deprotection_Workflow cluster_Fmoc Fmoc-Deprotection cluster_Cleavage Final Cleavage & Deprotection Fmoc_Peptide Fmoc-Peptide-Resin Piperidine 30% Piperidine in DMF (30-60 min) Fmoc_Peptide->Piperidine Treatment Free_Amine Free Amine-Peptide-Resin Piperidine->Free_Amine Results in Protected_Peptide Protected Peptide-Resin Free_Amine->Protected_Peptide Further Synthesis Steps TFA_Cocktail TFA Cleavage Cocktail (4-6 hours) Protected_Peptide->TFA_Cocktail Treatment Crude_Peptide Crude Deprotected Peptide TFA_Cocktail->Crude_Peptide Yields HPLC_MS HPLC/MS Analysis Crude_Peptide->HPLC_MS Analysis

Caption: Workflow for deprotection of 2-methyl-D-norleucine peptides.

Troubleshooting_Logic cluster_Fmoc_Solutions Fmoc Troubleshooting cluster_Boc_Solutions TFA Cleavage Troubleshooting Start Incomplete Deprotection? Fmoc Fmoc-Group? Start->Fmoc Yes Boc Boc-Group / Side Chains? Start->Boc Yes Fmoc_Sol1 Extend Time Fmoc->Fmoc_Sol1 Fmoc_Sol2 Increase Concentration Fmoc->Fmoc_Sol2 Fmoc_Sol3 Use DBU Fmoc->Fmoc_Sol3 Boc_Sol1 Extend Cleavage Time Boc->Boc_Sol1 Boc_Sol2 Optimize Scavengers Boc->Boc_Sol2

Caption: Troubleshooting logic for incomplete deprotection.

References

  • Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.
  • Khan, S. A., & Sivanandaiah, K. M. (1978). A new methodology for the synthesis of peptides containing methionine. Synthesis, 1978(10), 750-751.
  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143–148.
  • Research Science Alliance. (2022, June 3). Peptide Hand Synthesis Part 3: Deprotection [Video]. YouTube. [Link]

  • Albericio, F., & Carpino, L. A. (1997). Side-chain protected methionines for solid-phase peptide synthesis.
  • Santini, C., & Mascagni, P. (2015). α,α-Disubstituted α-amino acids: powerful tools in peptide and protein chemistry. Amino Acids, 47(10), 2043–2053.
  • Agilent. (n.d.). Amino Acid Analysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Current Opinion in Chemical Biology, 4(3), 211–221.
  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide synthesis protocols. Humana press.
  • D'Hondt, M., Bracke, N., Taevernier, L., Gevaert, B., Verbeke, F., Wynendaele, E., & De Spiegeleer, B. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 2–30.
  • Al-Warhi, T., et al. (2024).
  • Tripp, J. A., et al. (2019). Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis. Methods in Molecular Biology.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Bennett, M. A., et al. (2005). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Journal of Peptide Research.
  • Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
  • Wang, C., et al. (2022). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules.
  • Ghadiri, M. R., & Kumar, K. (2009). N-Methylation of amino acids. U.S.
  • Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]

  • Agilent. (2010, June 24). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • Varkey, J. T., & Gilon, C. (2009).
  • Biomatik. (2022, November 28). What are the Sustainability Challenges in Peptide Synthesis and Purification?. Retrieved from [Link]

Sources

preventing racemization during 2-methyl-D-norleucine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the synthesis of enantiomerically pure 2-methyl-D-norleucine. Preventing racemization at the α-carbon is a critical challenge in this process, and this resource offers in-depth solutions and explanations to ensure the stereochemical integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the synthesis of 2-methyl-D-norleucine?

Racemization during the synthesis of 2-methyl-D-norleucine, and α-alkylated amino acids in general, primarily occurs through the formation of a planar enolate or enol intermediate at the α-carbon. This can happen under basic or acidic conditions, which are often necessary for alkylation or deprotection steps. Once the planar, achiral enolate is formed, subsequent protonation or reaction can occur from either face with equal probability, leading to a loss of stereochemical information. The acidity of the α-proton is a key factor; once the amino and carboxyl groups are protected, this proton becomes susceptible to abstraction by a base.

Q2: Which synthetic strategies are considered most reliable for obtaining enantiomerically pure 2-methyl-D-norleucine?

The most reliable methods for synthesizing enantiomerically pure 2-methyl-D-norleucine generally fall into two categories:

  • Asymmetric Synthesis from Achiral Precursors: This involves using a chiral auxiliary to direct the stereoselective methylation of a glycine or alanine enolate equivalent. Evans' oxazolidinone auxiliaries are a classic and highly effective example.

  • Diastereoselective Alkylation of a Chiral Precursor: This approach starts with D-norleucine. A chiral auxiliary is attached to the amino acid, which then directs the incoming methyl group to a specific face of the molecule. Schöllkopf's bis-lactim ether method is a well-established example of this strategy.

Q3: How do I choose the right chiral auxiliary for my synthesis?

The choice of a chiral auxiliary is critical and depends on several factors, including the desired stereoisomer (D in this case), the scale of the reaction, and the cost and availability of the auxiliary. For the synthesis of D-amino acids, pseudoephedrine has been shown to be an effective and inexpensive chiral auxiliary. It can be readily N-acylated with the desired amino acid, and subsequent alkylation and hydrolysis can yield the desired α-methylated amino acid in high enantiomeric excess.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: My final product shows significant racemization (low enantiomeric excess).
  • Potential Cause 1: Inappropriate Base or Reaction Temperature during Alkylation.

    • Explanation: Strong, sterically hindered bases like lithium diisopropylamide (LDA) are often used to generate enolates for alkylation. However, if the temperature is not kept sufficiently low (typically -78 °C), the enolate can equilibrate, leading to racemization. Furthermore, prolonged exposure to the base can also increase the risk of epimerization.

    • Solution: Ensure your reaction is maintained at a very low temperature throughout the deprotonation and alkylation steps. Use freshly prepared LDA and add it slowly to your substrate. Minimize the time between enolate formation and the addition of the methylating agent (e.g., methyl iodide).

  • Potential Cause 2: Racemization during a Deprotection Step.

    • Explanation: The conditions used to remove protecting groups (e.g., from the amine or carboxylic acid) can sometimes be harsh enough to cause racemization. For example, strongly acidic or basic hydrolysis of an ester or amide can lead to enolization and loss of stereochemical integrity.

    • Solution: Opt for milder deprotection conditions. For example, if you have a benzyl ester, hydrogenolysis is a very mild deprotection method. For Boc-protected amines, acidic conditions (like TFA in DCM) are generally safe for the α-stereocenter. Always screen different deprotection methods on a small scale to assess their impact on enantiomeric purity.

Problem 2: The diastereoselectivity of my methylation step is poor.
  • Potential Cause 1: The Chiral Auxiliary is Not Exerting Enough Stereocontrol.

    • Explanation: The effectiveness of a chiral auxiliary depends on its ability to create a rigid, well-defined conformation that blocks one face of the enolate. If the system is too flexible, the methylating agent can approach from either side, leading to a mixture of diastereomers.

    • Solution: Consider using a different chiral auxiliary that is known to provide higher stereocontrol. For example, the Schöllkopf system, which incorporates the amino acid into a bislactim ether of a cyclic dipeptide, is known for its high diastereoselectivity in alkylations.

  • Potential Cause 2: The Solvent is Interfering with Stereodirection.

    • Explanation: The solvent can play a crucial role in the organization of the transition state during alkylation. Polar, coordinating solvents like THF are often used to solvate the lithium cation of the enolate, which can influence the aggregation state and reactivity of the enolate.

    • Solution: Ensure you are using a dry, aprotic solvent. THF is a common choice, but it's worth investigating if other solvents, or the addition of co-solvents, could improve diastereoselectivity in your specific system.

Experimental Protocol: Asymmetric Synthesis of 2-Methyl-D-norleucine via a Chiral Auxiliary

This protocol is a generalized example based on the use of a chiral auxiliary for diastereoselective methylation.

Step 1: Protection of D-norleucine

  • Suspend D-norleucine in a suitable solvent (e.g., a mixture of dioxane and water).

  • Add a base, such as sodium hydroxide, to deprotonate the carboxylic acid.

  • Cool the solution to 0 °C and add di-tert-butyl dicarbonate (Boc₂O) to protect the amine.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work up the reaction to isolate the N-Boc-D-norleucine.

Step 2: Attachment of a Chiral Auxiliary (e.g., Evans Auxiliary)

  • Activate the carboxylic acid of N-Boc-D-norleucine using a coupling agent like pivaloyl chloride in the presence of a base (e.g., triethylamine) at low temperature.

  • Add a lithiated chiral auxiliary, such as (R)-4-benzyl-2-oxazolidinone, to the activated acid to form the N-acyloxazolidinone.

  • Purify the product by chromatography.

Step 3: Diastereoselective Methylation

  • Dissolve the N-acyloxazolidinone in dry THF and cool to -78 °C.

  • Slowly add a strong base, such as sodium hexamethyldisilazide (NaHMDS), to form the sodium enolate.

  • After stirring for a short period, add methyl iodide as the electrophile.

  • Allow the reaction to proceed at low temperature until completion (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product and purify by chromatography to separate the diastereomers if necessary.

Step 4: Cleavage of the Chiral Auxiliary and Deprotection

  • Cleave the chiral auxiliary under mild conditions, for example, using lithium hydroperoxide.

  • Remove the Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Purify the final product, 2-methyl-D-norleucine, by recrystallization or chromatography.

Visualizing the Process

racemization_prevention cluster_start Starting Material cluster_enol Enolate Formation cluster_alkylation Alkylation cluster_product Product start D-Norleucine Derivative enolate Planar Enolate Intermediate start->enolate Strong Base (e.g., LDA) chiral_aux Chiral Auxiliary start->chiral_aux Attachment alkylation Methylation (MeI) enolate->alkylation racemic Racemic Mixture (R/S at α-carbon) alkylation->racemic Uncontrolled Approach enantio Enantiopure Product (2-Methyl-D-norleucine) alkylation->enantio Controlled Approach (Facial Bias) chiral_aux->enolate Directs Steric Hindrance

Caption: Workflow for preventing racemization using a chiral auxiliary.

References

  • Asymmetric Synthesis of α-Amino Acids. Chemical Reviews.[Link]

  • Recent Advances in the Asymmetric Synthesis of α-Amino Acids. Chemical Society Reviews.[Link]

  • The Schöllkopf Bislactim Ether Method. Angewandte Chemie International Edition.[Link]

  • Asymmetric α-Alkylation of Amino Acids. Organic Syntheses.[Link]

  • Pseudoephedrine as a Chiral Auxiliary. Journal of the American Chemical Society.[Link]

  • Evans' Asymmetric Aldol Reactions. Journal of the American Chemical Society.[Link]

Validation & Comparative

comparing the biological effects of 2-methyl-D-norleucine vs 2-methyl-L-norleucine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a head-to-head comparison of 2-methyl-D-norleucine (D-


-MeNle) and 2-methyl-L-norleucine  (L-

-MeNle). These non-canonical amino acids (NCAAs) are critical tools in peptidomimetic drug design. While they share the structural feature of

-methylation—which restricts backbone flexibility and confers protease resistance—their opposing chirality dictates divergent biological fates.

Key Distinction: The L-isomer is a "conformational locker" for native bioactive helices and a potential substrate for L-type amino acid transporters (LAT1). The D-isomer acts as a "structural disruptor" or "turn inducer" in L-peptides and is generally excluded from active transport mechanisms, offering a distinct pharmacokinetic profile.

Structural & Conformational Dynamics[1]

The introduction of a methyl group at the


-carbon (C2 position) creates a quaternary center, severely restricting the rotation of the 

and

torsion angles. This is known as the Thorpe-Ingold effect (or gem-dimethyl effect), which forces the peptide backbone into folded, helical conformations.
Helix Screw Sense Preference

The most profound difference between the enantiomers is the "handedness" of the helix they induce.

  • 2-Methyl-L-Norleucine: Strongly promotes Right-Handed

    
    -Helices (
    
    
    
    -helix or
    
    
    )
    . It stabilizes the bioactive conformation of many natural peptide ligands.
  • 2-Methyl-D-Norleucine: Strongly promotes Left-Handed

    
    -Helices (
    
    
    
    )
    . When inserted into a standard L-peptide, it acts as a potent
    
    
    -turn inducer, often forcing the backbone into a reverse turn (hairpin) structure essential for macrocyclization.
Visualization of Conformational Logic

ConformationalLogic Input Alpha-Methylation (C2-Me) L_Iso L-Isomer (2-Me-L-Nle) Input->L_Iso D_Iso D-Isomer (2-Me-D-Nle) Input->D_Iso Steric_L Steric Clash with Left-Handed Backbone L_Iso->Steric_L Ramachandran Constraint Steric_D Steric Clash with Right-Handed Backbone D_Iso->Steric_D Ramachandran Constraint Result_L Stabilizes Right-Handed Helix (P-Helix) Steric_L->Result_L Result_D Stabilizes Left-Handed Helix (M-Helix) Steric_D->Result_D App_L Application: Agonist Locking Result_L->App_L App_D Application: Beta-Turn Induction Result_D->App_D

Figure 1: Conformational steering driven by chirality. The steric bulk of the


-methyl group enforces specific helical handedness.

Biological Stability & Transport[2]

Proteolytic Stability (The Shield)

Both enantiomers provide superior stability compared to standard Norleucine.

  • Mechanism: The

    
    -methyl group replaces the 
    
    
    
    -proton. Most proteases (e.g., trypsin, chymotrypsin) require the abstraction of the
    
    
    -proton or a specific steric fit to form the tetrahedral transition state for hydrolysis.
  • Comparison:

    • L-

      
      -MeNle:  Highly resistant.
      
    • D-

      
      -MeNle: Ultra-resistant.  The combination of non-native chirality and steric hindrance renders the peptide bond nearly uncleavable by mammalian proteases.
      
Cellular Transport (LAT1 Specificity)

The L-Type Amino Acid Transporter 1 (LAT1/SLC7A5) is crucial for crossing the Blood-Brain Barrier (BBB) and entering tumor cells.

  • 2-Methyl-L-Norleucine: Likely recognized as a substrate. Structural analogs like

    
    -methyl-L-tyrosine are known LAT1 substrates. This makes the L-isomer a candidate for CNS-active drugs.
    
  • 2-Methyl-D-Norleucine: Poor substrate affinity. LAT1 is stereoselective for L-amino acids. The D-isomer will likely rely on passive diffusion, limiting its CNS penetration unless coupled to a carrier.

Transport Pathway Diagram

TransportPathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (BBB/Tumor) cluster_intracellular Intracellular Space L_Drug Peptide with 2-Me-L-Nle LAT1 LAT1 Transporter (SLC7A5) L_Drug->LAT1 High Affinity Binding D_Drug Peptide with 2-Me-D-Nle D_Drug->LAT1 Steric Rejection Diffusion Passive Diffusion D_Drug->Diffusion Slow Kinetics Target_L Intracellular Target (Accessible) LAT1->Target_L Active Transport Target_D Intracellular Target (Restricted Access) Diffusion->Target_D

Figure 2: Differential transport mechanisms. The L-isomer exploits the LAT1 transporter, while the D-isomer is largely excluded from this active pathway.

Head-to-Head Data Summary

Feature2-Methyl-L-Norleucine2-Methyl-D-Norleucine
Helix Preference Right-Handed (

-helix)
Left-Handed (

-helix)
Turn Induction Stabilizes

-helices
Induces

-turns (hairpins) in L-peptides
Proteolytic Stability High (

x vs Nle)
Ultra-High (Synergistic steric + chiral protection)
LAT1 Transport Probable SubstrateNon-Substrate / Inhibitor
BBB Permeability Moderate to High (Transporter aided)Low (Passive diffusion only)
Primary Use Agonist stabilization; Methionine replacementAntagonist design; Macrocyclization template

Experimental Protocols

Protocol A: Comparative Proteolytic Stability Assay

Objective: To quantify the half-life extension provided by D vs L


-methylation.
  • Peptide Synthesis: Synthesize a model tripeptide (e.g., Ac-Ala-X -Ala-NH2) where X is the test amino acid (L-Nle, 2-Me-L-Nle, 2-Me-D-Nle).

  • Enzyme Preparation: Prepare a solution of

    
    -Chymotrypsin (0.5 mg/mL) in 50 mM Tris-HCl buffer (pH 7.8) containing 10 mM CaCl
    
    
    
    .
  • Incubation:

    • Dissolve peptide to 1 mM in the buffer.

    • Add enzyme solution (Enzyme:Substrate ratio 1:100 w/w).

    • Incubate at 37°C.

  • Sampling: Aliquot 50

    
    L samples at t = 0, 15, 30, 60, 120, and 240 mins.
    
  • Quenching: Immediately add 50

    
    L of 1% TFA in Acetonitrile to stop the reaction.
    
  • Analysis: Analyze via RP-HPLC (C18 column, gradient 5-60% ACN). Calculate % remaining peptide based on peak area integration relative to t=0.

Protocol B: Circular Dichroism (CD) for Helix Sense

Objective: To determine if the residue induces a P-helix or M-helix.

  • Sample Prep: Dissolve homooligomers (e.g., -(X)

    
    -) or host peptides in TFE (Trifluoroethanol) to promote secondary structure. Concentration: 50 
    
    
    
    M.
  • Measurement: Scan from 190 nm to 250 nm at 20°C using a 1 mm path length quartz cuvette.

  • Interpretation:

    • Right-Handed Helix (L-isomer effect): Look for double minima at ~208 nm and ~222 nm.

    • Left-Handed Helix (D-isomer effect): Look for positive maxima at ~208 nm and ~222 nm (mirror image of the alpha-helix spectrum).

References

  • Toniolo, C., et al. (2001). Structure and conformation of peptides containing the alpha-methylated amino acid residues.[1]Biopolymers , 60(6), 396-419. Link

  • Kanai, Y., et al. (1998). Expression cloning and characterization of a transporter for large neutral amino acids activated by the heavy chain of 4F2 antigen (CD98).Journal of Biological Chemistry , 273(37), 23629-23632. Link

  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide assemblies containing Aib residues.Biochemistry , 29(29), 6747-6756. Link

  • Hodgkin, E. E., et al. (1990). The 3(10)-helix in peptides and proteins.[2][3]Biopolymers , 29(12-13), 1635-1645. Link

  • Gallo, E. A., & Gellman, S. H. (1994). Helix-forming potential of alpha-amino isobutyric acid in short peptides.Journal of the American Chemical Society , 116(25), 11560-11561. Link

Sources

Comparative Analysis: 2-Methyl-D-Norleucine and Unnatural Amino Acid Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the engineering of therapeutic peptides, the introduction of non-proteinogenic amino acids is a primary strategy to overcome the twin challenges of proteolytic instability and conformational entropy .[1]

2-Methyl-D-norleucine (2-Me-D-Nle) represents a "high-barrier" modification. By combining


-methylation (steric restriction), D-stereochemistry (proteolytic resistance), and the norleucine side chain (oxidative stability), it offers a superior stability profile compared to standard unnatural amino acids like Norleucine (Nle) or Aminoisobutyric acid (Aib).[2] However, this comes at the cost of significant synthetic difficulty.[2]

This guide analyzes the physicochemical and functional trade-offs of using 2-Me-D-Nle against its primary alternatives.

Structural & Physicochemical Basis[2][3][4][5]

To select the correct building block, one must understand the structural mechanics at play.[2] 2-Me-D-Nle is not merely a "stable" amino acid; it is a conformational lock .

The Mechanism of Action
  • 
    -Methylation:  Replaces the 
    
    
    
    -proton with a methyl group.[1][2] This introduces severe steric clashes (A(1,[2]3) strain) that restrict the rotation of
    
    
    and
    
    
    torsion angles, forcing the peptide backbone into folded structures (often helices or turns) rather than random coils.[1][2]
  • D-Configuration: Inverts the stereocenter. Most endogenous proteases (e.g., trypsin, chymotrypsin) are stereoselective for L-amino acids.[2] The D-isomer renders the scissile bond unrecognizable to the enzyme's active site.[2]

  • Norleucine Side Chain: Replaces the sulfur of Methionine with a methylene group (

    
    ).[2] This eliminates the risk of methionine sulfoxide formation (oxidation), a common cause of shelf-life instability in biologics.[2]
    
Diagram: Structural Stabilization Pathway

The following diagram illustrates how 2-Me-D-Nle prevents degradation compared to native residues.

StabilityMechanism Native Native Peptide (L-Met/L-Leu) Protease Protease (Active Site) Native->Protease Fits Active Site Oxidation Oxidative Stress Native->Oxidation Met Oxidation Degradation Degradation/ Inactivation Protease->Degradation Oxidation->Degradation Analog 2-Me-D-Nle Analog StericShield Steric Shield (α-Methyl) Analog->StericShield StereoMismatch Stereochemical Mismatch (D-form) Analog->StereoMismatch ChemStable Chemical Stability (No Sulfur) Analog->ChemStable StericShield->Protease Blocks Access Intact Intact/Bioactive Peptide StericShield->Intact StereoMismatch->Protease Prevents Binding StereoMismatch->Intact ChemStable->Oxidation Inert ChemStable->Intact

Caption: Mechanistic pathway showing how 2-Me-D-Nle evades proteolytic and chemical degradation routes common to native residues.

Comparative Performance Analysis

The following table contrasts 2-Me-D-Nle with its closest functional alternatives.

Table 1: Functional Comparison of Unnatural Amino Acids
Feature2-Methyl-D-Norleucine Norleucine (L-Nle) Aib (Aminoisobutyric acid) N-Methyl-Norleucine
Primary Role Max Stability + Conformation LockMet Surrogate (Chemical Stability)Helix InductionPermeability + Stability
Chirality Chiral (D) Chiral (L)Achiral Chiral (L)
Proteolytic Stability Very High (+++++)Moderate (+)High (++++)High (++++)
Conf.[2] Restriction High (

restricted)
Low (Flexible)Very High (Helix promoter)Moderate (Cis/Trans amide)
Oxidative Stability High (No Sulfur)High (No Sulfur)N/A (Short chain)High
Coupling Difficulty Severe (Quaternary center)LowModerateHigh (N-alkylated)
Helix Preference Left-Handed Helix (usually)Right-Handed Helix

/

-Helix (Both)
Disrupts Helix
Key Differentiator Insights
  • Vs. Aib: Aib is the gold standard for inducing helices, but it is achiral.[2] If your receptor pocket requires a specific hydrophobic side-chain orientation (e.g., the butyl chain of Nle), Aib cannot provide it.[2] 2-Me-D-Nle provides the rigidity of Aib plus the specific side-chain interactions.

  • Vs. N-Methylation: N-methylation improves membrane permeability (by removing a hydrogen bond donor) but often promotes the cis-isomer of the peptide bond, which can disrupt

    
    -helices. 2-Me-D-Nle maintains the trans-amide preference , making it better for stabilizing helical epitopes.
    

Experimental Validation Protocols

To validate the integration of 2-Me-D-Nle, researchers must employ specific protocols that account for its steric bulk during synthesis and its stability during testing.

Protocol A: High-Efficiency Coupling of 2-Me-D-Nle

Rationale: The


-methyl group creates significant steric hindrance, making standard HBTU/DIC coupling inefficient.
  • Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 min.

  • Activation:

    • Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP .[2]

    • Base: HOAt (0.1 M) + DIPEA (N,N-Diisopropylethylamine).[2]

    • Stoichiometry: 4 eq Amino Acid : 3.8 eq HATU : 4 eq HOAt : 8 eq DIPEA.[2]

  • Coupling:

    • Incubate for 2 x 2 hours (Double coupling is mandatory).

    • Optional: Microwave assistance at 75°C for 10 min improves yield significantly.[2]

  • Monitoring: Use the Chloranil Test (sensitive for secondary amines) or micro-cleavage LC-MS to verify completion. Kaiser test may yield false negatives due to steric shielding.[2]

Protocol B: Enzymatic Stability Assay (Chymotrypsin/Trypsin)

Rationale: Demonstrates the half-life extension provided by the modification.

  • Preparation: Dissolve peptide (1 mM) in PBS (pH 7.4).

  • Enzyme Mix: Add

    
    -Chymotrypsin (for hydrophobic residues) or Trypsin at an Enzyme:Substrate ratio of 1:100 (w/w) .
    
  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Immediately add 50

    
    L of 1% Formic Acid in Acetonitrile to stop the reaction.
    
  • Analysis: Analyze via RP-HPLC or LC-MS.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .[2]
    • Expected Result: Native Nle-peptide

      
      . 2-Me-D-Nle peptide 
      
      
      
      .[2]

References

  • Toniolo, C., et al. (2001).[2] Control of peptide conformation by the disubstituted C-alpha atom.[2] Biopolymers.[1][2][3][4][5] Link

  • Hodder, A.N., et al. (2005).[2] Structure-activity relationships of alpha-methyl-norleucine containing peptides. Journal of Peptide Science.[2][6] Link

  • Biron, E., et al. (2008).[2] Improving oral bioavailability of peptides by N-methylation.[2][6] Angewandte Chemie International Edition.[2] Link[2]

  • PubChem. (2025).[2][7][8] Compound Summary: 5-Methyl-D-norleucine.[2][9] National Library of Medicine.[2][8] Link[2]

  • BenchChem. (2025).[1][2][10] Peptide Synthesis Comparison Guide: Alpha-Methyl Amino Acids.Link[2]

Sources

Strategic Validation of 2-Methyl-D-Norleucine: Conformational Control & Proteolytic Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In peptide drug discovery, the transition from a "hit" to a "lead" often stalls due to two failure modes: rapid proteolytic degradation and entropic penalties upon receptor binding. 2-Methyl-D-Norleucine (2-Me-D-Nle) represents a high-precision tool to address both simultaneously. Unlike standard


-methylation (e.g., Aib) which promotes indiscriminate helicity, the specific stereochemistry of 2-Me-D-Nle allows for the engineering of precise reverse turns or the arrest of helical propagation, while its norleucine side chain offers a lipophilic, oxidation-resistant isostere to Methionine.

This guide provides a technical roadmap for validating the structural and functional impact of incorporating 2-Me-D-Nle into bioactive peptides.

Part 1: The Mechanistic Rationale

The Alpha-Methyl Effect (Thorpe-Ingold)

The substitution of the ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


-hydrogen with a methyl group introduces severe steric constraints on the peptide backbone. This restricts the rotation of the ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

and

torsion angles, locking the residue into a narrow region of the Ramachandran plot.
  • Consequence: This pre-organizes the peptide into a bioactive conformation, reducing the entropic cost of binding (

    
    ), potentially improving affinity.
    
The Stereochemical "D" Switch

While 2-Me-L-Nle would stabilize a standard right-handed


-helix, the D-enantiomer  acts differently within an all-L peptide sequence.
  • Turn Induction: It is statistically favored to occupy the

    
     or 
    
    
    
    position of
    
    
    -turns (specifically Type II’ turns), forcing the peptide chain to reverse direction.
  • Helix Termination: It acts as a "stop signal" for helical propagation, preventing the formation of extended helices where they are detrimental to receptor fit.

Side Chain Engineering (Norleucine)
  • Oxidation Resistance: Unlike Methionine, Norleucine lacks the sulfur atom, eliminating susceptibility to oxidation (Met-sulfoxide formation) during synthesis and storage.

  • Lipophilicity: The linear aliphatic side chain maintains hydrophobic contacts essential for burying the residue in receptor pockets.

Part 2: Comparative Analysis

The following table contrasts 2-Me-D-Nle with its closest structural alternatives to assist in rational design.

Feature2-Methyl-D-Norleucine Aib (

-Aminoisobutyric acid)
L-Norleucine (L-Nle) D-Alanine (D-Ala)
Chirality Chiral (D) AchiralChiral (L)Chiral (D)
Conformational Effect Induces Type II'

-turns
or left-handed helices (

).
Strong promoter of right-handed

-helices
or

-helices.
Flexible; adopts standard L-conformations.Induces turns but lacks backbone rigidity of

-methyls.
Proteolytic Stability High (Steric block of protease active site).High (Steric block).Low (Standard peptide bond).Moderate (Requires specific D-proteases or steric mismatch).
Side Chain Utility Hydrophobic, oxidation-resistant Met mimic.None (Methyl group only).Hydrophobic, oxidation-resistant Met mimic.None (Methyl group only).
Primary Use Case Forcing a specific turn geometry while maintaining hydrophobic contacts.Stabilizing long helical domains.Replacing Met to prevent oxidation.Scanning for stereochemical sensitivity (D-amino acid scan).
Decision Logic: When to Use 2-Me-D-Nle

The following diagram illustrates the decision process for selecting 2-Me-D-Nle over alternatives.

SelectionLogic Start Design Goal: Improve Peptide Properties Decision1 Is the target region helical? Start->Decision1 Decision2 Is the residue a Methionine? Decision1->Decision2 No (Turn/Loop needed) Result_Aib Use Aib (Helix Promoter) Decision1->Result_Aib Yes (Helix needed) Decision3 Is oxidation a concern? Decision2->Decision3 Yes Decision4 Need to induce a Turn? Decision2->Decision4 No Decision3->Decision4 Yes (Replace Met) Result_L_Nle Use L-Norleucine (Flexible Met Isostere) Decision3->Result_L_Nle No (Just flexibility) Result_D_Ala Use D-Alanine (Standard Turn Inducer) Decision4->Result_D_Ala Yes + Low Steric Bulk Result_2MeDNle Use 2-Me-D-Nle (Rigid Turn + Stable Met Mimic) Decision4->Result_2MeDNle Yes + High Stability Needed caption Figure 1: Decision Matrix for incorporating 2-Methyl-D-Norleucine vs. Alternatives

Part 3: Experimental Validation Protocols

Integrating 2-Me-D-Nle is synthetically challenging due to steric hindrance. The following protocols ensure successful incorporation and validation.

Protocol A: Synthetic Incorporation (Solid Phase)

Challenge: The


-methyl group creates significant steric hindrance, making standard HBTU/DIC couplings inefficient.
Solution:  Use high-efficiency coupling reagents (HATU or PyAOP) and extended reaction times.
  • Resin Swelling: Swell Rink Amide resin in DMF for 30 min.

  • Deprotection: Remove Fmoc (20% Piperidine/DMF, 2 x 10 min). Wash 5x DMF.

  • Activation (Critical Step):

    • Dissolve Fmoc-2-Me-D-Nle-OH (3.0 eq) in DMF.

    • Add HATU (2.9 eq) and HOAt (3.0 eq). Note: HOAt improves kinetics over HOBt.

    • Add DIEA (6.0 eq) immediately before adding to resin.

  • Coupling: Shake at room temperature for 2 to 4 hours (standard AA takes 45 min).

    • Validation: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) to check for completion. If blue, repeat coupling (Double Couple).

  • Capping: Acetylate unreacted amines (

    
    /DIEA/DMF) to prevent deletion sequences.
    
Protocol B: Structural Validation (Circular Dichroism)

To confirm that 2-Me-D-Nle has induced the desired conformational change (e.g., a turn) rather than a random coil.

  • Sample Prep: Dissolve peptide in Phosphate Buffer (10 mM, pH 7.4) and TFE (Trifluoroethanol) mixtures (0%, 20%, 50% TFE) to assess folding propensity. Concentration: 20-50

    
    M.
    
  • Measurement: Scan 190–260 nm at 20°C.

  • Interpretation:

    • 
      -Helix:  Double minima at 208 nm and 222 nm.
      
    • 
      -Turn (Type II):  Minimum ~225 nm, Maximum ~200-205 nm (distinct from random coil).
      
    • Success Criteria: If the 2-Me-D-Nle analog shows a distinct shift from "Random Coil" (min at 198 nm) toward a defined turn signature compared to the L-Nle control, conformational constraint is validated.

Protocol C: Proteolytic Stability Assay

This is the definitive test for the "Alpha-Methyl Effect."

  • Enzyme Prep: Prepare Trypsin or Chymotrypsin solution (1 ng/

    
    L) in Tris-HCl buffer (pH 7.5, 2 mM 
    
    
    
    ).
  • Incubation: Mix peptide (100

    
    M) with enzyme solution (ratio 1:100 w/w). Incubate at 37°C.
    
  • Sampling: Take aliquots at t = 0, 15, 30, 60, 120, and 240 min. Quench immediately with 1% TFA/50% Acetonitrile.

  • Analysis: Analyze via RP-HPLC or LC-MS.

  • Calculation: Plot % Intact Peptide vs. Time. Calculate half-life (

    
    ).
    
    • Target: 2-Me-D-Nle analogs should exhibit

      
       that of the L-Nle parent.
      

Part 4: Workflow Visualization

The following diagram outlines the experimental pipeline from synthesis to data validation.

ValidationWorkflow cluster_Struct Structural Validation cluster_Func Functional Validation Synth Synthesis (HATU/HOAt) QC QC: LC-MS (Confirm Mass) Synth->QC CD CD Spectroscopy (Secondary Structure) QC->CD Pass NMR NMR (NOESY) (Turn Definition) CD->NMR If structured Proteolysis Enzymatic Assay (t1/2 Determination) NMR->Proteolysis Binding Binding Affinity (Ki / IC50) Proteolysis->Binding caption Figure 2: Experimental Workflow for Validating 2-Me-D-Nle Peptides

References

  • Toniolo, C., et al. (1993). Structure and conformation of alpha-methylated amino acids and peptides.[1][2][3][4] Biopolymers.[5][6][7] Link

  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing Aib residues. Biochemistry.[6][8][9] Link

  • Hodder, A. N., et al. (1994). Proteolytic stability of peptides containing alpha,alpha-disubstituted amino acids.[1][10] Journal of Peptide Science. Link

  • Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation methods in peptide synthesis.[11] Methods in Enzymology. Link

  • Whitmore, L., & Wallace, B. A. (2008). Protein secondary structure analyses from circular dichroism spectroscopy.[6][8][9] Biopolymers.[5][6][7] Link

Sources

Assessing the Impact of 2-Methyl-D-Norleucine on Proteolytic Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Double-Shield" Strategy

In the landscape of peptide drug discovery, metabolic instability remains the primary bottleneck. While standard substitutions (e.g., L-Norleucine for Methionine) solve oxidative issues, they fail to address proteolytic susceptibility.

This guide assesses 2-methyl-D-norleucine (also referred to as


-methyl-D-norleucine), a non-canonical amino acid (NCAA) that employs a "double-shield" mechanism. By combining C

-methylation
(steric occlusion) with D-stereochemistry (chiral mismatch), this modification offers a synergistic increase in plasma half-life (

) that exceeds either modification used in isolation. However, this stability comes at the cost of synthetic complexity and potential conformational disruption.

Mechanistic Insight: Why It Works

To understand the utility of 2-methyl-D-norleucine, we must deconstruct the two modes of protease resistance it confers.

The Synergistic Mechanism
  • Stereochemical Mismatch (The D-Factor): Endogenous proteases (e.g., trypsin, chymotrypsin) are stereoselective for L-amino acids.[1] The D-configuration prevents the substrate from fitting into the enzyme's S1 binding pocket in a catalytically competent orientation.

  • Steric Occlusion (

    
    -Methylation):  The addition of a methyl group at the alpha carbon creates a quaternary center. This restricts rotation around the 
    
    
    
    and
    
    
    torsion angles (favoring helical structures like
    
    
    -helices) and physically blocks the nucleophilic attack on the scissile peptide bond.
Visualization: Proteolytic Resistance Pathway

The following diagram illustrates the failure modes of a protease when encountering 2-methyl-D-norleucine compared to a standard L-residue.

ProteolysisMechanism Protease Serine Protease (Active Site) L_AA Standard L-Amino Acid (Compatible Geometry) Protease->L_AA Recognizes Target 2-Methyl-D-Norleucine (Double Shield) Protease->Target Attacks Result_L Hydrolysis (Peptide Cleavage) L_AA->Result_L Nucleophilic Attack Result_D No Binding (Stereo Mismatch) Target->Result_D 1. Wrong Chirality Result_Me No Cleavage (Steric Hindrance) Target->Result_Me 2. Alpha-Methyl Block

Figure 1: Mechanism of proteolytic resistance. The 2-methyl-D-norleucine residue utilizes both stereochemical inversion and steric bulk to prevent protease binding and hydrolysis.

Comparative Analysis: Performance vs. Alternatives

The following table compares 2-methyl-D-norleucine against its relevant structural analogs. This data synthesizes typical results observed in serum stability assays (e.g., human plasma incubation).

Table 1: Comparative Performance Metrics
Residue VariantProteolytic Stability (

)
Oxidative StabilityConformational ImpactSynthetic Difficulty
L-Methionine (Met) Low (< 30 min)Poor (Oxidizes to Sulfoxide)Native (Flexible)Low
L-Norleucine (Nle) Low (Baseline)High (Isostere)Native (Flexible)Low
D-Norleucine (D-Nle) High (> 4 hrs)HighDisruptive (Induces turns)Low

-Me-L-Nle
High (~ 6-12 hrs)HighStabilizes Helix (

/

)
High (Steric Bulk)
2-Me-D-Nle Ultra-High (> 24 hrs) HighHighly Disruptive Very High
Critical Analysis
  • vs. L-Norleucine: L-Nle solves the oxidation problem of Methionine but offers zero protection against proteases. 2-Me-D-Nle solves both but requires careful placement to avoid destroying receptor binding affinity due to the D-configuration.

  • vs. ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -Methyl-L-Norleucine:  If your peptide requires a canonical right-handed 
    
    
    
    -helix for binding,
    
    
    -Me-L-Nle is superior. It stabilizes the helix while providing protease resistance. 2-Me-D-Nle should be reserved for unstructured termini or specific D-peptide designs, as it will likely break a standard helix.

Experimental Protocols

To validate the stability and successfully synthesize peptides containing this sterically hindered residue, follow these self-validating protocols.

Protocol A: Synthesis (Overcoming Steric Hindrance)

Coupling


-disubstituted amino acids is difficult due to the quaternary center. Standard HBTU/DIC protocols often fail, leading to deletion sequences.

Reagents Required:

  • Fmoc-2-methyl-D-norleucine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOAt (1-Hydroxy-7-azabenzotriazole)

  • DIEA (Diisopropylethylamine)

  • Microwave Peptide Synthesizer (Recommended)

Step-by-Step Workflow:

  • Activation: Dissolve 4 eq. of AA, 3.8 eq. HATU, and 4 eq.[2] HOAt in DMF. Add 8 eq. DIEA immediately prior to coupling. Note: HOAt is critical to reduce racemization and improve kinetics.

  • Coupling:

    • Microwave: 75°C for 10 minutes (Power: 30W).

    • Manual: Double couple for 2 hours each at Room Temp.

  • Validation (Chloranil Test): Do not use Kaiser test (ninhydrin) for secondary amines or difficult couplings. Use the Chloranil test.

    • Blue particles: Positive (Uncoupled amines present -> Recouple).

    • Colorless/Yellow: Negative (Coupling complete).

  • Capping: Cap unreacted amines with acetic anhydride to prevent deletion sequences in subsequent steps.

Protocol B: Proteolytic Stability Assay (Plasma Incubation)

This assay determines the in vitro half-life (


).

Workflow Diagram:

AssayWorkflow Step1 Incubation Peptide (10 µM) + Human Plasma 37°C Step2 Time Point Sampling (0, 15, 30, 60, 120, 240 min, 24h) Step1->Step2 Step3 Quenching Add cold Acetonitrile + Internal Standard Precipitate Proteins Step2->Step3 Step4 Centrifugation 14,000 rpm, 10 min, 4°C Step3->Step4 Step5 LC-MS/MS Analysis Monitor Parent Ion Depletion Step4->Step5 Step6 Data Calculation Plot ln(Conc) vs Time Calculate t1/2 Step5->Step6

Figure 2: Workflow for assessing proteolytic stability in plasma.

Calculation: Calculate the degradation rate constant (


) from the slope of the linear regression of 

vs. time.

References

  • Vertex AI Search. (2025). Alpha-methyl amino acid vs D-amino acid proteolytic stability. 3

  • National Institutes of Health (NIH). (2020).

    
    -Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. 4
    
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. 5

  • Peptide.com. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. 2

  • National Institutes of Health (NIH). (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. 6[7][8][9][4][10][11][12][6][5][3]

Sources

analysis of the conformational constraints imposed by 2-methyl-D-norleucine in a peptide chain

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of bioactive peptides, the "conformational entropic penalty" often hinders high-affinity binding. 2-methyl-D-norleucine (


 or 

) represents a precision tool for overcoming this barrier. Unlike standard amino acids, this

-disubstituted residue introduces a dual constraint: the steric bulk of the

-methyl group restricts backbone torsion angles (

), while the D-configuration dictates specific stereochemical turns or helix termination in L-peptide sequences. Furthermore, the norleucine side chain acts as an oxidation-resistant isostere for methionine.

This guide analyzes the conformational constraints imposed by 2-Me-D-Nle, compares it with standard alternatives (Aib, D-Nle), and provides validated protocols for assessing its impact on peptide stability and structure.

Part 1: The Conformational Landscape

The incorporation of 2-Me-D-Nle fundamentally alters the Ramachandran energy landscape of a peptide chain.

The Thorpe-Ingold Effect (Steric Constraint)

The geminal disubstitution at the


 atom (methyl group + butyl side chain) severely restricts the allowed values of 

and

. This is known as the Thorpe-Ingold effect.
  • Mechanism: The extra methyl group creates steric clashes with the carbonyl oxygen of the preceding residue and the amide hydrogen of the succeeding residue.

  • Result: The conformational space is restricted largely to helical (

    
     or 
    
    
    
    -helix) or turn regions. This pre-organizes the peptide into a bioactive conformation, reducing the entropy loss upon receptor binding.
Stereochemical Control (Chirality)

While Aib (


-aminoisobutyric acid) is the gold standard for helical induction, it is achiral. It will adopt the helicity (left or right) dictated by the surrounding sequence.
  • 2-Me-D-Nle Advantage: Being chiral (D-configuration), it forces a specific trajectory. In an all-L peptide sequence, a single 2-Me-D-Nle residue typically induces a

    
    -turn (often Type II')  or terminates an 
    
    
    
    -helix, acting as a "structural bookend."
Side Chain Stability
  • Methionine Replacement: Nle is isosteric with Met but lacks the sulfur atom, eliminating susceptibility to oxidation (Met-sulfoxide formation) which often kills biological activity during storage or synthesis.

Part 2: Comparative Performance Analysis

The following table contrasts 2-Me-D-Nle with its primary alternatives in peptidomimetic design.

Table 1: Comparative Analysis of Conformational Constrainers
Feature2-Me-D-Nle Aib (

-Me-Ala)
D-Nle L-Nle
Backbone Constraint High (

restricted)
High (

restricted)
Moderate (Chirality only)Low (Flexible)
Helical Preference Induces Turns /

Helix (context dependent)
Strong Helix Promoter (

or

)
Destabilizes L-HelixStandard L-Helix
Chirality D-Enantiomer AchiralD-EnantiomerL-Enantiomer
Proteolytic Stability Excellent (Steric + D-config)Good (Steric only)Very Good (D-config)Poor
Oxidation Resistance Yes (No Sulfur)YesYesYes
Primary Use Case Inducing

-turns; Locking specific rotamers
Extended Helix stabilizationScanning stereochemistryMet substitution
Decision Logic for Researchers

The choice between these residues should be driven by the structural goal. Use the following logic flow to determine the optimal residue.

DecisionMatrix Start Design Goal Stab Need Proteolytic Stability? Start->Stab Oxid Replacing Methionine? Stab->Oxid Yes Res_LNle Use L-Nle Stab->Res_LNle No Const Need Backbone Constraint? Oxid->Const Yes (Avoid oxidation) Helix Goal: Extend Helix? Const->Helix Yes Turn Goal: Induce Turn? Helix->Turn No Res_Aib Use Aib Helix->Res_Aib Yes (Achiral) Res_DNle Use D-Nle Turn->Res_DNle No (Just chirality) Res_2MeDNle Use 2-Me-D-Nle Turn->Res_2MeDNle Yes (Steric + D-config)

Figure 1: Decision matrix for selecting non-canonical amino acids in peptide design. 2-Me-D-Nle is selected when simultaneous turn induction, oxidative stability, and proteolytic resistance are required.

Part 3: Experimental Validation Protocols

To validate the integration of 2-Me-D-Nle, researchers must assess both the structural impact and the resulting stability.

Protocol 1: Circular Dichroism (CD) Analysis for Helicity/Turn Induction

Objective: Determine if the incorporation of 2-Me-D-Nle induces the predicted secondary structure (e.g., shift from random coil to


-turn).

Materials:

  • Peptide samples (

    
     in Phosphate Buffer pH 7.4).
    
  • Trifluoroethanol (TFE) as a structure-inducing co-solvent.

  • CD Spectropolarimeter (e.g., Jasco J-1500).

Workflow:

  • Baseline Scan: Scan the wild-type (L-Nle or L-Met) peptide from 190–260 nm at

    
    .
    
  • Solvent Titration: Perform scans with increasing TFE concentrations (0%, 20%, 50%).

    
    -methylated peptides often show high helicity/structure even in 0% TFE.
    
  • Data Analysis:

    • 
      -Helix:  Look for minima at 208 nm and 222 nm.
      
    • 
      -Turn:  Look for a minimum near 205 nm and a maximum near 190-195 nm (Type II).
      
    • Interpretation: A shift from a "random coil" (min 198 nm) in the WT to a structured signal in the 2-Me-D-Nle analog confirms backbone rigidification.

Protocol 2: Enzymatic Stability Assay

Objective: Quantify the half-life extension provided by the steric and stereochemical protection of 2-Me-D-Nle.

Materials:

  • Enzymes: Trypsin (cleaves at Lys/Arg), Chymotrypsin (cleaves at aromatic/bulky hydrophobic residues). Note: Chymotrypsin is relevant as it may target Nle.

  • HPLC with UV detection (214 nm).

Step-by-Step Methodology:

  • Preparation: Dissolve peptide to

    
     in Ammonium Bicarbonate buffer (pH 7.8).
    
  • Incubation: Add enzyme at a 1:100 (w/w) enzyme-to-substrate ratio. Incubate at

    
    .
    
  • Sampling: Aliquot

    
     at time points: 0, 15, 30, 60, 120, 240 min, and 24 hours.
    
  • Quenching: Immediately add

    
     of 1% TFA/Acetonitrile to stop the reaction.
    
  • Analysis: Inject onto C18 HPLC column. Calculate % remaining peptide based on peak area integration relative to T=0.

  • Expectation: The 2-Me-D-Nle analog should show

    
     integrity at 4 hours, whereas L-analogs typically degrade 
    
    
    
    within 60 minutes.
Experimental Workflow Diagram

Workflow cluster_Validation Validation Phase Synth SPPS Synthesis (Difficult Coupling) Purify HPLC Purification (>95% Purity) Synth->Purify QC Mass Spec (ESI/MALDI) Purify->QC CD CD Spectroscopy (Structure) QC->CD NMR NMR (NOE) (Conformation) QC->NMR Proteolysis Proteolytic Assay (Stability) CD->Proteolysis If structured NMR->Proteolysis

Figure 2: Integrated workflow for the synthesis and validation of conformationally constrained peptides. Note that coupling


-disubstituted amino acids often requires stronger coupling reagents (e.g., HATU/HOAt) and double coupling cycles.

References

  • Conformational Restrictions of Biologically Active Peptides.

    • Source: National Institutes of Health (NIH) / PubMed
    • Relevance: Foundational principles of using side-chain constraints and -methylation to lock peptide conform
  • Strategies for Improving Peptide Stability and Delivery.

    • Source: PubMed Central (PMC)
    • Relevance: Discusses the impact of D-amino acids and steric hindrance on proteolytic stability.
  • Conformational Analysis and Helical Preferences of

    
    -Dialkyl Amino Acids. 
    
    • Source: ResearchGate[1][2]

    • Relevance: Comparative data on Aib and other -methylated residues regarding helix vs. turn induction.
  • Incorpor

    
    -Methylated Amino Acids into Peptides. 
    
    • Source: PubMed Central
    • Relevance: Experimental data on the synthesis and CD spectroscopic analysis of peptides containing -methyl

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Methyl-D-Norleucine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Non-Proteinogenic Amino Acids

In the landscape of modern drug development, non-proteinogenic amino acids (npAAs) like 2-methyl-D-norleucine are of increasing interest. As structural analogs of natural amino acids, they are incorporated into peptides and small molecules to enhance metabolic stability, modulate biological activity, and introduce novel conformational constraints. The successful integration of 2-methyl-D-norleucine into a therapeutic candidate, however, is critically dependent on the ability to accurately and reliably measure its concentration, purity, and stereochemical integrity.

This guide provides an in-depth comparison of analytical methodologies for 2-methyl-D-norleucine and presents a framework for cross-validation. As a Senior Application Scientist, my objective is not merely to list protocols but to illuminate the causality behind methodological choices. We will explore why a certain technique is preferred for a specific application—from high-sensitivity bioanalysis in complex matrices to precise enantiomeric purity assessment of a drug substance. The foundation of this guide is built upon the principles of scientific integrity and regulatory compliance, ensuring that every protocol described is a self-validating system, grounded in authoritative standards such as the International Council for Harmonisation (ICH) guidelines.[1][2]

Part 1: A Comparative Overview of Core Analytical Techniques

The analysis of a small, polar, chiral molecule like 2-methyl-D-norleucine presents unique challenges. No single technique is universally superior; instead, the optimal method is dictated by the analytical question at hand. The primary candidates are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Chiral High-Performance Liquid Chromatography (Chiral HPLC).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the workhorse for quantitative bioanalysis due to its exceptional sensitivity and selectivity.[3][4] It combines the separation power of liquid chromatography with the precise detection of tandem mass spectrometry.

  • Principle of Operation: The analyte is separated from matrix components on an LC column and then ionized (typically via Electrospray Ionization, ESI) and fragmented. The mass spectrometer detects a specific precursor-to-product ion transition in a process called Multiple Reaction Monitoring (MRM), providing a highly specific signal for the target molecule.[5]

  • Causality in Application: For quantifying 2-methyl-D-norleucine in plasma or tissue, the ability of LC-MS/MS to distinguish the analyte from a complex biological background is paramount. However, standard reversed-phase LC columns often provide poor retention for polar amino acids.[6][7] Therefore, specialized columns like those for hydrophilic interaction liquid chromatography (HILIC) or mixed-mode chromatography are often employed to achieve the necessary retention and separation from isomeric or isobaric interferences.[8]

  • Strengths:

    • Unmatched sensitivity (picogram to femtogram levels).

    • High specificity reduces interference from complex matrices.

    • Fast run times are achievable.[6]

  • Limitations:

    • Potential for matrix effects (ion suppression or enhancement).

    • Does not inherently separate enantiomers without a chiral column or chiral mobile phase additive.

    • Can be a costly technique.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique renowned for its high chromatographic efficiency and resolving power.

  • Principle of Operation: For GC analysis, the polar and non-volatile nature of amino acids necessitates a chemical modification step known as derivatization. This process replaces active hydrogens on the amine and carboxylic acid groups with nonpolar moieties, rendering the molecule volatile. The derivatized analyte is then vaporized and separated in a gaseous mobile phase before being detected by a mass spectrometer.

  • Causality in Application: The choice of derivatization agent is critical. Silylation reagents (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide, MSTFA) or acylating agents (e.g., chloroformates) are commonly used.[9][10] This two-step process (derivatization followed by analysis) can be more time-consuming but offers exceptional separation, which is particularly useful for resolving closely related impurities.[11]

  • Strengths:

    • Excellent chromatographic resolution.

    • High sensitivity, especially when using selected ion monitoring (SIM).

    • Robust and well-established methodology.

  • Limitations:

    • Requires a derivatization step, which adds time and potential for variability.[11]

    • Derivatives can be sensitive to moisture, impacting reproducibility.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

For a chiral molecule, controlling its stereochemistry is a critical quality attribute. Chiral HPLC is the definitive technique for separating enantiomers (the D- and L-forms).

  • Principle of Operation: Enantiomers possess identical physical properties and cannot be separated by conventional chromatography. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, forming transient diastereomeric complexes. This differential interaction leads to different retention times, allowing for their separation and quantification.

  • Causality in Application: The selection of the CSP is key. For underivatized amino acids, crown ether or ligand-exchange chromatography columns are highly effective.[12] Ligand-exchange methods, for example, often use a copper complex in the mobile phase that forms diastereomeric complexes with the D- and L-enantiomers, enabling separation on a standard ion-exchange column.[13][14] Detection is typically performed using UV or fluorescence detectors, the latter often requiring pre- or post-column derivatization with a fluorogenic reagent like o-phthalaldehyde (OPA).[14]

  • Strengths:

    • The gold standard for enantiomeric separation and purity assessment.

    • Provides direct measurement of enantiomeric excess (% ee).

    • Relatively straightforward operation once a method is established.

  • Limitations:

    • Lower sensitivity compared to MS-based methods.

    • CSP selection can require significant method development.

    • May require derivatization for sensitive detection.

FeatureLC-MS/MSGC-MSChiral HPLC-UV/FLD
Primary Application Quantitative BioanalysisImpurity Profiling, QuantificationEnantiomeric Purity
Sensitivity Very High (pg-fg)High (ng-pg)Moderate (ng-µg)
Selectivity Very HighHighHigh (for enantiomers)
Derivatization Often not requiredMandatorySometimes required for detection
Key Advantage Speed and sensitivity in complex matricesHigh resolving powerDirect enantiomer separation
Key Disadvantage Doesn't resolve enantiomers aloneDerivatization complexityLower sensitivity

Part 2: The Framework of Analytical Method Validation

Before any cross-validation can occur, each individual method must be rigorously validated to demonstrate its fitness for purpose.[15][16] This process is mandated by regulatory agencies and is outlined in the ICH Q2(R1) guideline.[1][2] Validation is not a one-time event but part of the method's lifecycle.[17][18]

Analytical_Method_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_imp Implementation Dev Define Analytical Target Profile (ATP) Opt Optimize Method Parameters (e.g., Mobile Phase, Column) Dev->Opt Spec Specificity/ Selectivity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD Limit of Detection (LOD) Prec->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Rob Robustness LOQ->Rob Transfer Method Transfer & Cross-Validation Rob->Transfer Routine Routine Analysis with System Suitability Testing Transfer->Routine Cross_Validation_Decision_Tree Start Is a new analytical scenario being introduced? No Continue with validated method Start->No Yes Yes Start->Yes Scenario What is the scenario? Yes->Scenario Lab Transfer to new lab? Scenario->Lab Method New method replacing legacy method? Scenario->Method Data Comparing data from two different methods? Scenario->Data CrossValidate Perform Cross-Validation Lab->CrossValidate Method->CrossValidate Data->CrossValidate

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-D-norleucine
Reactant of Route 2
Reactant of Route 2
2-methyl-D-norleucine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.